molecular formula C53H65NO14Si B7826213 2'-O-TBDMS-Paclitaxel

2'-O-TBDMS-Paclitaxel

货号: B7826213
分子量: 968.2 g/mol
InChI 键: KIELDCCFMKNOOM-AWZPIEEASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2'-O-TBDMS-Paclitaxel (CAS 114655-02-6) is a key semi-synthetic derivative of the potent antineoplastic agent, Paclitaxel. In this compound, the 2'-hydroxyl group on the paclitaxel structure is specifically protected as a tert-butyldimethylsilyl (TBDMS) ether . This modification is crucial in organic synthesis, as it shields a reactive site on the molecule, allowing for further controlled chemical transformations at other positions. One of its primary documented applications is serving as a critical synthetic intermediate in the preparation of novel coupled compounds, such as Colchitaxel, which combines paclitaxel with colchicine to explore the synergistic effects of microtubule inhibitor combinations . Paclitaxel itself is a well-known microtubule-stabilizing agent that promotes tubulin assembly and inhibits disassembly, leading to cell cycle arrest and apoptosis . By protecting the 2'-OH group, researchers can selectively modify other parts of the paclitaxel molecule to develop new drug candidates, prodrugs, or antibody-drug conjugates (ADCs) without compromising the activity conferred by this critical position. With a molecular formula of C53H65NO14Si and a molecular weight of 968.2 g/mol , this compound is an essential tool for medicinal chemists and cancer researchers focused on advancing the development of next-generation chemotherapeutic agents. This product is intended for research purposes only and is not for human use.

属性

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIELDCCFMKNOOM-AWZPIEEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H65NO14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2'-O-TBDMS-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-tert-Butyldimethylsilyl-Paclitaxel (2'-O-TBDMS-Paclitaxel) is a key synthetic intermediate derived from Paclitaxel (B517696), a potent anti-cancer agent. The strategic placement of the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the 2'-hydroxyl position of the paclitaxel molecule is a critical step in the development of various paclitaxel derivatives and prodrugs. This technical guide provides an in-depth overview of the core chemical properties, synthesis, and handling of this compound, tailored for professionals in the field of drug discovery and development.

Core Chemical Properties

This compound is a white to off-white solid. Its fundamental chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅₃H₆₅NO₁₄Si[1]
Molecular Weight 968.17 g/mol [1]
CAS Number 114655-02-6[1]
Appearance White to off-white solid
Purity Typically ≥98%
Storage Temperature -20°C[1]

Solubility and Stability

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble[2]
Ethanol Soluble[2][3]
Methanol Soluble[3]
Acetonitrile Soluble[3]
Dichloromethane (B109758) Soluble[3]

Stability Profile:

The primary point of lability in this compound is the silyl (B83357) ether bond at the 2'-position. Silyl ethers are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions or in the presence of fluoride (B91410) ions. The bulky TBDMS group provides significant steric hindrance, enhancing its stability compared to smaller silyl protecting groups. For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container to prevent degradation from moisture and acidic impurities.[1]

The Strategic Importance of the 2'-Hydroxyl Group

The 2'-hydroxyl group of paclitaxel plays a crucial role in its binding to β-tubulin, which is essential for its microtubule-stabilizing activity and, consequently, its anticancer effect. This makes the selective protection of this hydroxyl group a cornerstone of synthetic strategies aimed at modifying other parts of the paclitaxel molecule. By temporarily blocking the 2'-OH with the TBDMS group, chemists can perform reactions at other positions, such as the 7-hydroxyl or the 3'-amino group, to create novel derivatives with potentially improved properties like enhanced solubility, tumor targeting, or altered pharmacokinetic profiles.

Experimental Protocols

Synthesis of this compound

Principle: The synthesis involves the reaction of paclitaxel with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole (B134444), in an aprotic solvent like dimethylformamide (DMF). The imidazole acts as a catalyst and a scavenger for the hydrochloric acid byproduct.

Materials:

  • Paclitaxel

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Acetone

Procedure:

  • Dissolve paclitaxel in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole to the solution and stir until it dissolves.

  • Add TBDMS-Cl to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Principle: The crude product is purified by silica gel column chromatography to separate the desired this compound from unreacted starting materials and byproducts.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, typically a mixture of hexane and acetone. The exact gradient will depend on the specific separation and should be optimized using TLC.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Deprotection of the 2'-O-TBDMS Group

Principle: The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF), in an organic solvent like tetrahydrofuran (B95107) (THF).

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Triethylamine trihydrofluoride (TEA·3HF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure (using TBAF):

  • Dissolve this compound in THF.

  • Add the TBAF solution to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude paclitaxel can be further purified by chromatography if necessary.

Visualizing Synthetic Pathways and Workflows

Synthesis and Deprotection Workflow

Synthesis_Deprotection_Workflow Paclitaxel Paclitaxel TBDMS_Cl TBDMS-Cl, Imidazole, DMF Protection Protection Reaction Paclitaxel->Protection TBDMS_Cl->Protection Crude_Product Crude this compound Protection->Crude_Product Purification Silica Gel Chromatography (Hexane/Acetone) Crude_Product->Purification Protected_Paclitaxel This compound Purification->Protected_Paclitaxel Modification Modification at other positions (e.g., 7-OH) Protected_Paclitaxel->Modification Modified_Protected Modified this compound Modification->Modified_Protected Deprotection_Reagent TBAF or TEA·3HF, THF Deprotection Deprotection Reaction Modified_Protected->Deprotection Deprotection_Reagent->Deprotection Final_Product Modified Paclitaxel Derivative Deprotection->Final_Product

Caption: Synthetic workflow for the preparation of paclitaxel derivatives using 2'-O-TBDMS protection.

Logical Relationship in Prodrug Development

Prodrug_Development_Logic cluster_0 Core Problem cluster_1 Synthetic Strategy cluster_2 Desired Outcome Paclitaxel Paclitaxel Poor_Solubility Poor Aqueous Solubility Paclitaxel->Poor_Solubility Protect_2_OH Protect 2'-OH with TBDMS (this compound) Poor_Solubility->Protect_2_OH Leads to Modify_Other_Positions Modify other positions (e.g., 7-OH with a solubilizing moiety) Protect_2_OH->Modify_Other_Positions Deprotect_2_OH Deprotect 2'-OH Modify_Other_Positions->Deprotect_2_OH Paclitaxel_Prodrug Paclitaxel Prodrug Deprotect_2_OH->Paclitaxel_Prodrug Results in Improved_Properties Improved Properties (e.g., Enhanced Solubility, Tumor Targeting) Paclitaxel_Prodrug->Improved_Properties

Caption: Logical flow from the challenges of paclitaxel to the development of prodrugs via 2'-O-TBDMS protection.

Conclusion

This compound is an indispensable tool in the medicinal chemist's arsenal (B13267) for the development of novel paclitaxel-based therapeutics. A thorough understanding of its chemical properties, including its synthesis, purification, and the stability of the TBDMS protecting group, is paramount for its effective utilization. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to confidently work with this important synthetic intermediate.

References

Synthesis of 2'-O-TBDMS-Paclitaxel from Baccatin III: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the semi-synthesis of 2'-O-TBDMS-Paclitaxel, a key intermediate in the development of novel paclitaxel (B517696) analogs, starting from the naturally occurring precursor, baccatin (B15129273) III. The strategic protection of the C2' hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether allows for selective modifications at other positions of the paclitaxel molecule, facilitating the exploration of structure-activity relationships and the creation of next-generation taxane-based therapeutics.

Synthetic Strategy Overview

The semi-synthesis of paclitaxel and its derivatives from baccatin III is a cornerstone of medicinal chemistry and drug development in oncology. The presented synthesis of this compound from baccatin III follows a four-step sequence, which is a logical and well-established route in taxane (B156437) chemistry. This strategy prioritizes the selective protection and deprotection of key hydroxyl groups to achieve the desired final product.

The overall workflow can be visualized as follows:

Synthesis_Workflow Baccatin_III Baccatin III Step1 Step 1: 7-O-TES Protection Baccatin_III->Step1 Intermediate1 7-O-TES-Baccatin III Step1->Intermediate1 Step2 Step 2: Side-Chain Coupling Intermediate1->Step2 Intermediate2 7-O-TES-Paclitaxel Step2->Intermediate2 Step3 Step 3: 2'-O-TBDMS Protection Intermediate2->Step3 Intermediate3 2'-O-TBDMS-7-O-TES-Paclitaxel Step3->Intermediate3 Step4 Step 4: 7-O-TES Deprotection Intermediate3->Step4 Final_Product This compound Step4->Final_Product

Caption: Overall synthetic workflow from Baccatin III to this compound.

The key transformations in this synthesis are:

  • Protection of the C7 Hydroxyl Group: The C7 hydroxyl group of baccatin III is selectively protected with a triethylsilyl (TES) group. This is a crucial step to prevent side reactions during the subsequent side-chain coupling at the C13 position.

  • Side-Chain Attachment: A protected N-benzoyl-β-phenylisoserine side chain is coupled to the C13 hydroxyl group of 7-O-TES-baccatin III. The Holton-Ojima β-lactam method is a widely used and efficient strategy for this transformation.

  • Selective Silylation of the C2' Hydroxyl Group: The C2' hydroxyl group of the paclitaxel side chain is the most reactive hydroxyl group in the molecule, allowing for its selective protection with a TBDMS group.

  • Selective Deprotection of the C7 Protecting Group: The final step involves the selective removal of the TES group at the C7 position under conditions that do not affect the more stable TBDMS group at the C2' position, yielding the target compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 7-O-TES-Baccatin III

This step involves the selective protection of the C7 hydroxyl group of baccatin III with a triethylsilyl (TES) group.

Step1_Reaction Baccatin_III Baccatin III Plus1 + TESCl TESCl Arrow -> Conditions Imidazole (B134444) DMF, 0 °C Intermediate1 7-O-TES-Baccatin III

Caption: Reaction scheme for the 7-O-TES protection of Baccatin III.

Procedure:

  • To a solution of baccatin III (1.0 g, 1.71 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an argon atmosphere at 0 °C, add imidazole (0.35 g, 5.13 mmol).

  • Slowly add triethylsilyl chloride (TESCl, 0.43 mL, 2.57 mmol) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water (20 mL) and extract the product with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 7-O-TES-baccatin III.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Baccatin III586.631.0 g1.71
Imidazole68.080.35 g5.13
Triethylsilyl chloride150.720.43 mL2.57
DMF-10 mL-
Product 7-O-TES-Baccatin III - -
Expected Yield --85-95%
Step 2: Synthesis of 7-O-TES-Paclitaxel

This step utilizes the Holton-Ojima β-lactam method to couple the protected side chain to the C13 hydroxyl group.

Step2_Reaction Intermediate1 7-O-TES-Baccatin III Plus1 + Beta_Lactam Protected β-Lactam Arrow -> Conditions 1. LiHMDS, THF, -78 °C 2. Coupling Intermediate2 7-O-TES-Paclitaxel

Caption: Reaction scheme for the side-chain coupling to 7-O-TES-Baccatin III.

Procedure:

  • Dissolve 7-O-TES-baccatin III (1.0 g, 1.43 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 15 mL) under an argon atmosphere and cool to -78 °C.

  • Add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.57 mL, 1.57 mmol) dropwise and stir the solution for 30 minutes at -78 °C to form the lithium alkoxide.

  • In a separate flask, dissolve the protected (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (β-lactam, 0.73 g, 1.72 mmol) in anhydrous THF (5 mL).

  • Add the β-lactam solution to the lithium alkoxide solution at -78 °C.

  • Allow the reaction to warm to 0 °C and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 7-O-TES-paclitaxel.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
7-O-TES-Baccatin III700.921.0 g1.43
Protected β-Lactam425.640.73 g1.72
LiHMDS (1.0 M in THF)-1.57 mL1.57
THF-20 mL-
Product 7-O-TES-Paclitaxel - -
Expected Yield --80-90%
Step 3: Synthesis of 2'-O-TBDMS-7-O-TES-Paclitaxel

This step involves the selective protection of the most reactive hydroxyl group, the C2' hydroxyl, with a TBDMS group.

Step3_Reaction Intermediate2 7-O-TES-Paclitaxel Plus1 + TBDMSCl TBDMSCl Arrow -> Conditions Imidazole DMF, rt Intermediate3 2'-O-TBDMS-7-O-TES-Paclitaxel

Caption: Reaction scheme for the 2'-O-TBDMS protection of 7-O-TES-Paclitaxel.

Procedure:

  • Dissolve 7-O-TES-paclitaxel (1.0 g, 1.03 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.

  • Add imidazole (0.21 g, 3.09 mmol) to the solution.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 0.19 g, 1.24 mmol) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain 2'-O-TBDMS-7-O-TES-paclitaxel.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
7-O-TES-Paclitaxel968.281.0 g1.03
Imidazole68.080.21 g3.09
TBDMSCl150.730.19 g1.24
DMF-10 mL-
Product 2'-O-TBDMS-7-O-TES-Paclitaxel - -
Expected Yield --90-98%
Step 4: Synthesis of this compound

The final step is the selective removal of the C7-TES group in the presence of the C2'-TBDMS group.

Step4_Reaction Intermediate3 2'-O-TBDMS-7-O-TES-Paclitaxel Arrow -> Conditions Formic Acid Methanol (B129727), rt Final_Product This compound

Caption: Reaction scheme for the selective deprotection of the 7-O-TES group.

Procedure:

  • Dissolve 2'-O-TBDMS-7-O-TES-paclitaxel (1.0 g, 0.92 mmol) in a 5% solution of formic acid in methanol (20 mL).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2'-O-TBDMS-7-O-TES-Paclitaxel1082.511.0 g0.92
Formic Acid in Methanol (5%)-20 mL-
Product This compound - -
Expected Yield --85-95%

Data Presentation

The following table summarizes the expected yields for each step of the synthesis.

StepProductStarting MaterialExpected Yield (%)
17-O-TES-Baccatin IIIBaccatin III85-95
27-O-TES-Paclitaxel7-O-TES-Baccatin III80-90
32'-O-TBDMS-7-O-TES-Paclitaxel7-O-TES-Paclitaxel90-98
4This compound2'-O-TBDMS-7-O-TES-Paclitaxel85-95
Overall This compound Baccatin III 55-75

Characterization of the Final Product

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the characteristic peaks for the paclitaxel core and the side chain, along with the signals for the TBDMS group (typically two singlets for the gem-dimethyl groups around 0 ppm and a singlet for the tert-butyl group around 0.8-0.9 ppm). The absence of the TES group signals will confirm the successful deprotection.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will further confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the synthesized this compound.

This guide provides a comprehensive framework for the successful synthesis of this compound from baccatin III. The presented protocols are based on established and reliable methods in taxane chemistry, and the provided data serves as a benchmark for researchers in the field. Careful execution of these experimental procedures and thorough characterization of the intermediates and final product are crucial for obtaining high-quality material for further research and development.

Unveiling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 2'-O-TBDMS-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-TBDMS-Paclitaxel is a derivative of the potent anti-cancer agent Paclitaxel, characterized by the protection of the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether. While direct experimental evidence on its mechanism of action is sparse in publicly available literature, its structural similarity to Paclitaxel and the well-documented criticality of the 2'-hydroxyl group for bioactivity allow for a reasoned speculation of its operational pathway. This technical guide posits that this compound functions as a prodrug, requiring in vivo metabolic cleavage of the TBDMS group to release active Paclitaxel. The subsequent mechanism of action is hypothesized to mirror that of the parent compound, involving microtubule stabilization, cell cycle arrest at the G2/M phase, and induction of apoptosis. This document provides a comprehensive overview of the established Paclitaxel mechanism, the pivotal role of the 2'-OH moiety, the proposed activation pathway for the TBDMS derivative, and detailed experimental protocols to validate these hypotheses.

The Established Mechanism of Action of Paclitaxel: A Foundation for Speculation

Paclitaxel is a cornerstone of chemotherapy, renowned for its unique mechanism of action that distinguishes it from other anti-cancer drugs.[1][] Its primary target is the microtubule, a dynamic polymer of α- and β-tubulin heterodimers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[3][4]

Unlike other microtubule-targeting agents that induce depolymerization (e.g., vinca (B1221190) alkaloids), Paclitaxel stabilizes microtubules, effectively freezing them in a polymerized state.[1][] It binds to a specific site on the β-tubulin subunit within the assembled microtubule, promoting tubulin polymerization even in the absence of cofactors like guanosine (B1672433) triphosphate (GTP).[1][4] This aberrant stabilization disrupts the delicate equilibrium of microtubule assembly and disassembly, a process critical for the segregation of chromosomes during mitosis.[3]

The cellular consequences of this microtubule hyper-stabilization are profound. The mitotic spindle cannot function correctly, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle.[1][5] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6] Several signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway, have been implicated in Paclitaxel-induced apoptosis.[6]

The Critical Role of the 2'-Hydroxyl Group: The Locus of Speculation

The biological activity of Paclitaxel is exquisitely sensitive to its molecular structure, particularly the side chain at the C-13 position of the baccatin (B15129273) III core. The 2'-hydroxyl group within this side chain is paramount for its anti-tubulin activity.[7] Studies involving derivatives with modifications at this position have unequivocally demonstrated its importance. For instance, 2'-deoxy-Paclitaxel, which lacks this hydroxyl group, exhibits a more than 100-fold reduction in its affinity for stabilized microtubules compared to the parent compound.[7] This dramatic decrease in binding affinity correlates with a significantly diminished capacity to promote tubulin assembly and a corresponding drop in cytotoxicity.[7]

Molecular dynamics simulations suggest that the 2'-OH group forms a crucial hydrogen bond with the D26 residue within the β-tubulin binding pocket.[7] This interaction is considered one of the most significant stabilizing forces between Paclitaxel and its target.

This compound: A Prodrug Hypothesis

Given the indispensable role of the free 2'-hydroxyl group, the presence of a bulky tert-butyldimethylsilyl (TBDMS) ether at this position in this compound strongly suggests that the molecule, in its intact form, is likely biologically inactive or possesses significantly attenuated activity. The TBDMS group would sterically hinder the formation of the critical hydrogen bond with β-tubulin, thereby preventing effective microtubule stabilization.

Therefore, the most plausible mechanism of action for this compound is that of a prodrug . It is hypothesized that upon administration, the compound undergoes metabolic cleavage, likely through enzymatic hydrolysis, to remove the TBDMS protecting group. This de-silylation would regenerate the free 2'-hydroxyl group, yielding the active Paclitaxel molecule. Once activated, it would then exert its cytotoxic effects through the established mechanism of microtubule stabilization, G2/M arrest, and apoptosis induction.

The potential advantages of such a prodrug strategy could include altered pharmacokinetic properties, such as improved solubility, stability, or tumor targeting, although this remains to be experimentally verified.

Quantitative Data: Underscoring the 2'-OH Importance

CompoundRelative Microtubule Binding AffinityTubulin Assembly EfficacyRelative Cytotoxicity
Paclitaxel 100%HighHigh
2'-deoxy-Paclitaxel <1%[7]Very Low[7]Very Low
Baccatin III (lacks C-13 side chain) ~0.3%[7]Weak[7]Low
This compound Speculated: Very Low (as intact molecule)Speculated: Very Low (as intact molecule)Speculated: Dependent on conversion to Paclitaxel

Experimental Protocols for Hypothesis Validation

To investigate the speculated mechanism of action of this compound, a series of in vitro experiments can be conducted.

In Vitro Microtubule Polymerization Assay
  • Objective: To determine if this compound directly promotes tubulin polymerization.

  • Methodology:

    • Purified tubulin is incubated with GTP in a polymerization buffer.

    • The test compound (this compound), a positive control (Paclitaxel), and a negative control (vehicle) are added to separate reactions.

    • The change in absorbance at 340 nm, which is proportional to microtubule mass, is monitored over time using a spectrophotometer.

    • Expected Outcome: Paclitaxel will show a significant increase in absorbance, indicating robust polymerization. This compound is expected to show little to no increase, similar to the vehicle control.

Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)
  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound and Paclitaxel for 48-72 hours.

    • Cell viability is assessed using MTT or SRB staining, and the absorbance is read on a plate reader.

    • IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

    • Expected Outcome: The IC50 of this compound may be higher than that of Paclitaxel, with the difference potentially reflecting the efficiency of intracellular conversion to the active drug.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine if this compound induces cell cycle arrest at the G2/M phase.

  • Methodology:

    • Cells are treated with equitoxic concentrations of this compound and Paclitaxel for a specified time (e.g., 24 hours).

    • Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

    • The DNA content of individual cells is analyzed by flow cytometry.

    • Expected Outcome: Treatment with this compound should result in an accumulation of cells in the G2/M phase, similar to the effect of Paclitaxel.

Metabolic Conversion Study
  • Objective: To confirm the conversion of this compound to Paclitaxel in a biological system.

  • Methodology:

    • Incubate this compound with liver microsomes (a source of metabolic enzymes) or in cell culture medium.

    • At various time points, extract the compounds from the mixture.

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify both this compound and Paclitaxel.

    • Expected Outcome: A time-dependent decrease in the concentration of this compound and a corresponding increase in the concentration of Paclitaxel would confirm its role as a prodrug.

Visualizing the Speculated Mechanisms and Workflows

Diagram 1: Established Paclitaxel Signaling Pathway

Paclitaxel_Mechanism Paclitaxel Paclitaxel BetaTubulin β-Tubulin Subunit (in Microtubule) Paclitaxel->BetaTubulin Binds to Microtubule Microtubule Hyper-stabilization & Polymerization BetaTubulin->Microtubule Promotes Dynamics Disruption of Microtubule Dynamics Microtubule->Dynamics Spindle Defective Mitotic Spindle Dynamics->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Triggers Prodrug_Activation Prodrug This compound (Inactive Prodrug) Metabolism Metabolic Cleavage (e.g., Hydrolysis) Prodrug->Metabolism Undergoes ActiveDrug Paclitaxel (Active Drug) Metabolism->ActiveDrug Releases Downstream Downstream Effects (Microtubule Stabilization, Apoptosis) ActiveDrug->Downstream Initiates Experimental_Workflow Compound Synthesize/Acquire This compound Biochemical Biochemical Assays Compound->Biochemical Cellular Cell-Based Assays Compound->Cellular Metabolic Metabolic Stability/ Conversion Assays Compound->Metabolic TubulinAssay Microtubule Polymerization Assay Biochemical->TubulinAssay Cytotoxicity Cytotoxicity Assays (MTT, SRB) Cellular->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cellular->CellCycle ApoptosisAssay Apoptosis Assays (Annexin V) Cellular->ApoptosisAssay LCMS LC-MS Analysis of Metabolites Metabolic->LCMS

References

Initial Biological Evaluation of Silyl-Protected Paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological evaluation of silyl-protected paclitaxel (B517696) derivatives. Paclitaxel, a potent anti-cancer agent, is plagued by poor aqueous solubility, necessitating the use of formulation vehicles like Cremophor EL, which can cause severe side effects. Silyl-protection of paclitaxel's hydroxyl groups, particularly at the 2'-position, presents a promising prodrug strategy to enhance its physicochemical properties and therapeutic index. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Data Presentation: In Vitro Cytotoxicity

The in vitro cytotoxicity of silyl-protected paclitaxel derivatives is a critical initial assessment of their potential as anti-cancer agents. The cytotoxic activity is typically evaluated using various cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined to quantify their potency. The underlying principle of this prodrug approach is that the silyl (B83357) ether bond is designed to be labile, hydrolyzing under physiological conditions to release the active paclitaxel.[1]

The following table summarizes the in vitro cytotoxicity data for a series of 2'-O-silyl ether paclitaxel derivatives against the MDA-MB-231 human breast cancer cell line.

CompoundSilyl Protecting GroupIC50 (nM) in MDA-MB-231 Cells[1]
Paclitaxel-1.8 ± 0.2
1a Triethylsilyl (TES)2.3 ± 0.3
1b Tri-n-propylsilyl2.8 ± 0.3
1c Tri-isopropylsilyl4.0 ± 0.4
1d Tri-n-butylsilyl3.5 ± 0.4
1e Tri-isobutylsilyl4.5 ± 0.5
1f Tri-n-hexylsilyl5.0 ± 0.6
1g t-Butyldimethylsilyl (TBDMS)25 ± 3
1h Thexyldimethylsilyl30 ± 4
1i Triphenylsilyl> 1000
1j Tri-p-xylylsilyl> 1000

Experimental Protocols

Synthesis of 2'-O-Silyl Ether Paclitaxel Derivatives

The synthesis of 2'-O-silyl ether paclitaxel derivatives is achieved through the reaction of paclitaxel with the corresponding silyl chloride in the presence of a base.

Materials:

  • Paclitaxel

  • Appropriate silyl chloride (e.g., triethylsilyl chloride, t-butyldimethylsilyl chloride)

  • Anhydrous pyridine (B92270) or other suitable base

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve paclitaxel in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of the silyl chloride and the base (e.g., pyridine).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired 2'-O-silyl ether paclitaxel derivative.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Paclitaxel and silyl-protected paclitaxel derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Prepare serial dilutions of the test compounds (paclitaxel and its silyl derivatives) in the cell culture medium.

  • Remove the overnight culture medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 72 hours).[1]

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Visualization of Pathways and Workflows

Paclitaxel's Mechanism of Action: Signaling Pathway

Paclitaxel's primary mechanism of action involves its interaction with microtubules, leading to their stabilization and disruption of normal mitotic spindle assembly. This ultimately triggers apoptotic cell death through various signaling cascades.

paclitaxel_pathway cluster_cell Cancer Cell paclitaxel Paclitaxel tubulin β-Tubulin Subunit paclitaxel->tubulin microtubule Microtubule Stabilization tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest jnk_pathway JNK Pathway Activation mitotic_arrest->jnk_pathway akt_pathway PI3K/AKT Pathway Inhibition mitotic_arrest->akt_pathway bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 caspase Caspase Cascade Activation jnk_pathway->caspase akt_pathway->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Paclitaxel-induced signaling pathway leading to apoptosis.

Silyl-Protected Paclitaxel Prodrug Workflow

The evaluation of silyl-protected paclitaxel follows a logical workflow from synthesis to in vivo testing. This diagram illustrates the key stages of this process.

prodrug_workflow synthesis Synthesis of Silyl-Protected Paclitaxel purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification hydrolysis Hydrolysis Studies (Release of Paclitaxel) purification->hydrolysis invitro In Vitro Evaluation (Cytotoxicity, Apoptosis Assays) purification->invitro hydrolysis->invitro invivo In Vivo Evaluation (Animal Models, Tumor Growth Inhibition) invitro->invivo pharmacokinetics Pharmacokinetic Studies (ADME) invivo->pharmacokinetics evaluation Lead Compound Identification pharmacokinetics->evaluation

Caption: Experimental workflow for silyl-protected paclitaxel evaluation.

Logical Relationship of Prodrug Activation and Action

The therapeutic effect of a silyl-protected paclitaxel prodrug is contingent on its successful hydrolysis to the active parent drug within the biological system.

logical_relationship prodrug Silyl-Protected Paclitaxel (Inactive Prodrug) hydrolysis Hydrolysis (e.g., in plasma or cell) prodrug->hydrolysis paclitaxel Paclitaxel (Active Drug) hydrolysis->paclitaxel target Microtubule Binding and Stabilization paclitaxel->target effect Anticancer Effect (Apoptosis) target->effect

Caption: Prodrug activation and subsequent mechanism of action.

Conclusion and Future Directions

The initial biological evaluation of silyl-protected paclitaxel derivatives demonstrates their potential as viable prodrugs. The in vitro cytotoxicity data indicates that the nature of the silyl protecting group significantly influences the activity, likely through its effect on the rate of hydrolysis to the active paclitaxel. The detailed experimental protocols provided herein offer a standardized approach for the synthesis and evaluation of these compounds.

Further in-depth in vivo studies are warranted to fully elucidate the therapeutic potential of promising silyl-protected paclitaxel candidates. These studies should focus on tumor growth inhibition in relevant animal models and comprehensive pharmacokinetic profiling to assess the absorption, distribution, metabolism, and excretion (ADME) of these prodrugs. Understanding the in vivo hydrolysis rates and the resulting paclitaxel exposure at the tumor site will be critical for optimizing the design of next-generation silyl-based paclitaxel prodrugs with improved efficacy and reduced toxicity.

References

Technical Guide: 2'-O-TBDMS-Paclitaxel in Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 114655-02-6

This technical guide provides an in-depth overview of 2'-O-TBDMS-Paclitaxel, a key intermediate in the semi-synthesis of paclitaxel (B517696) analogs. Paclitaxel, a potent anti-cancer agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The 2'-hydroxyl group of paclitaxel is crucial for its biological activity. Protection of this group, as in this compound, allows for selective chemical modifications at other positions of the paclitaxel molecule, enabling the development of novel derivatives with potentially improved therapeutic properties.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the properties can be inferred from its structure as a derivative of paclitaxel. The introduction of the bulky and lipophilic tert-butyldimethylsilyl (TBDMS) group increases the molecular weight and lipophilicity compared to the parent compound.

PropertyValue
CAS Number 114655-02-6
Molecular Formula C₅₃H₆₅NO₁₄Si
Appearance White Solid[1]

Synthesis and Purification

The synthesis of this compound involves the selective protection of the 2'-hydroxyl group of paclitaxel. This process is a critical step in the multi-step synthesis of various paclitaxel analogs.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolve paclitaxel in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole to the solution, followed by the dropwise addition of a solution of TBDMS-Cl in anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Flash Chromatography

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Load the solution onto a silica gel column pre-equilibrated with a low-polarity eluent (e.g., a mixture of hexane and ethyl acetate).

  • Elute the column with a gradient of increasing polarity, starting with a hexane-rich mobile phase and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a white solid.

Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the paclitaxel backbone, along with the appearance of new signals corresponding to the TBDMS protecting group, typically in the upfield region (around 0-1 ppm for the methyl protons and around 0.8-1.0 ppm for the tert-butyl protons). The disappearance of the proton signal corresponding to the 2'-hydroxyl group would also be observed.

  • ¹³C NMR: The carbon NMR spectrum will show the signals for the paclitaxel core and the additional signals from the TBDMS group.

Role in Drug Development

The primary role of this compound is as a strategic intermediate in the synthesis of paclitaxel analogs. The protection of the vital 2'-hydroxyl group allows for chemical modifications at other sites of the molecule, such as the C7 or C10 positions. These modifications are aimed at improving the pharmacological properties of paclitaxel, including its water solubility, tumor-targeting ability, and efficacy against resistant cancer cell lines.

Workflow for the Semi-Synthesis of Paclitaxel Analogs

G paclitaxel Paclitaxel protection Protection of 2'-OH (TBDMS-Cl, Imidazole) paclitaxel->protection tbdms_paclitaxel This compound protection->tbdms_paclitaxel modification Modification at other positions (e.g., C7, C10) tbdms_paclitaxel->modification modified_intermediate Modified Intermediate modification->modified_intermediate deprotection Deprotection of 2'-OH (e.g., HF-Pyridine) modified_intermediate->deprotection analog Paclitaxel Analog deprotection->analog

Caption: Semi-synthesis workflow for paclitaxel analogs.

Experimental Protocol: Deprotection of the TBDMS Group

Materials:

  • This compound derivative

  • Hydrogen fluoride-pyridine complex (HF-Pyridine)

  • Pyridine (B92270)

  • Acetonitrile (B52724)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound derivative in a mixture of pyridine and acetonitrile in a plastic vial at 0 °C.

  • Slowly add HF-Pyridine to the cooled solution.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting paclitaxel analog using flash chromatography or preparative HPLC.

Signaling Pathways

Currently, there is no evidence to suggest that this compound itself has significant biological activity or directly interacts with cellular signaling pathways. Its primary function is as a chemically protected precursor. The biological effects and interactions with signaling pathways are attributed to the final, deprotected paclitaxel analog. The parent molecule, paclitaxel, is well-known to disrupt microtubule dynamics, which in turn can affect multiple signaling pathways involved in cell proliferation, apoptosis, and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Conceptual Relationship of Paclitaxel to Cellular Signaling

G Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes MitoticArrest Mitotic Arrest Microtubules->MitoticArrest leads to Apoptosis Apoptosis MitoticArrest->Apoptosis induces MAPK_ERK MAPK/ERK Pathway MitoticArrest->MAPK_ERK modulates PI3K_Akt PI3K/Akt Pathway MitoticArrest->PI3K_Akt modulates

Caption: Paclitaxel's mechanism and downstream effects.

References

2'-O-TBDMS-Paclitaxel: A Core Synthetic Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a highly effective chemotherapeutic agent, has been a cornerstone in the treatment of various cancers for decades. Its complex structure, however, presents significant challenges for chemical modification and the development of next-generation analogs with improved therapeutic profiles. The strategic use of protecting groups is paramount in the semi-synthesis and derivatization of paclitaxel. Among these, the tert-butyldimethylsilyl (TBDMS) group plays a crucial role in selectively masking the 2'-hydroxyl (2'-OH) group, one of the most reactive sites on the paclitaxel molecule. This protection yields 2'-O-TBDMS-Paclitaxel, a key synthetic intermediate that unlocks a plethora of possibilities for targeted modifications at other positions, leading to the creation of novel paclitaxel-based drugs with enhanced solubility, tumor targeting, and efficacy.

This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and application as a pivotal intermediate in the development of paclitaxel analogs and prodrugs. Detailed experimental protocols and quantitative data are presented to aid researchers in their drug discovery and development endeavors.

Physicochemical and Characterization Data

A summary of the key physicochemical and characterization data for this compound is provided in the table below for easy reference.

PropertyValueReference
Chemical Name 2'-O-(tert-Butyldimethylsilyl)paclitaxel
CAS Number 114655-02-6[1]
Molecular Formula C₅₃H₆₅NO₁₄Si[1]
Molecular Weight 968.17 g/mol [1]
Appearance White to off-white powder
Purity (Typical) >98% (by HPLC)
Solubility Soluble in DMSO, ethanol, and other organic solvents. Insoluble in water.

Synthesis of this compound

The synthesis of this compound involves the selective protection of the 2'-hydroxyl group of paclitaxel using tert-butyldimethylsilyl chloride (TBDMSCl). The 2'-OH is the most sterically accessible and nucleophilic hydroxyl group in the paclitaxel side chain, allowing for its selective silylation over the more hindered 7-OH and 1-OH groups on the baccatin (B15129273) III core.

A general reaction scheme for the synthesis is as follows:

Synthesis Paclitaxel Paclitaxel TBDMSCl TBDMSCl, Imidazole Solvent Anhydrous DMF Product This compound Solvent->Product Selective Silylation Application cluster_synthesis Synthesis of Paclitaxel Analog 2_O_TBDMS_Paclitaxel This compound Succinic_Anhydride Succinic Anhydride, DMAP, Pyridine Intermediate 7-O-Succinyl-2'-O-TBDMS-Paclitaxel Succinic_Anhydride->Intermediate Acylation at 7-OH Deprotection HF-Pyridine Final_Product 7-O-Succinyl-Paclitaxel Deprotection->Final_Product Deprotection of 2'-TBDMS

References

Pioneering New Frontiers in Cancer Therapy: An In-depth Technical Guide to Novel Paclitaxel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the exploratory studies on novel paclitaxel (B517696) derivatives, designed for researchers, scientists, and drug development professionals. This document delves into the synthesis, biological evaluation, and mechanisms of action of these next-generation anticancer agents, with a focus on presenting clear, actionable data and methodologies.

Introduction: The Rationale for Developing Novel Paclitaxel Derivatives

Paclitaxel, a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer, exerts its potent antitumor activity by promoting the assembly of microtubules from tubulin dimers and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Despite its clinical success, the therapeutic application of paclitaxel is often hampered by poor water solubility, the need for potentially toxic solubilizing agents like Cremophor EL, and the emergence of drug resistance. These limitations have spurred extensive research into the development of novel paclitaxel derivatives with improved pharmaceutical properties and enhanced therapeutic efficacy.

This guide explores various strategies employed to modify the paclitaxel molecule, including alterations at the C-2', C-7, and C-10 positions, as well as the conjugation of paclitaxel to targeting moieties and solubility-enhancing groups. The overarching goal of these modifications is to create derivatives with superior water solubility, enhanced tumor targeting, the ability to overcome multidrug resistance, and improved pharmacokinetic profiles.

Synthesis of Novel Paclitaxel Derivatives

The synthesis of novel paclitaxel derivatives is a critical aspect of their development. Various chemical strategies have been employed to modify the paclitaxel scaffold, aiming to enhance its therapeutic properties. The following sections detail the experimental protocols for the synthesis of key classes of paclitaxel derivatives.

Synthesis of 2'-O-Acyl Paclitaxel Derivatives

Modifications at the 2'-hydroxyl group of paclitaxel are common due to its significant role in the drug's biological activity and its relative accessibility for chemical reactions. Acylation at this position can lead to prodrugs with altered solubility and pharmacokinetic profiles.

Experimental Protocol: General Procedure for 2'-O-Acylation of Paclitaxel

  • Dissolve paclitaxel (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or pyridine (B92270), under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.5 equivalents), to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., an acid anhydride (B1165640) or acid chloride, 1.1-2.0 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired 2'-O-acyl paclitaxel derivative.

Synthesis of Paclitaxel-Succinate Derivatives

The introduction of a succinate (B1194679) linker at the 2'-position provides a carboxylic acid handle for further conjugation, for instance, to proteins or polymers.

Experimental Protocol: Synthesis of 2'-O-Succinyl Paclitaxel

  • Add paclitaxel (1 equivalent), succinic anhydride (2-3 equivalents), and DMAP (0.1-0.2 equivalents) to anhydrous pyridine.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • After completion, remove the pyridine under high vacuum.

  • Dissolve the residue in DCM and wash with a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) to remove any remaining pyridine and DMAP.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by silica gel chromatography to yield paclitaxel-2'-hemisuccinate.[1]

Synthesis of Paclitaxel-Boronic Acid Derivatives

Boronic acid-modified paclitaxel derivatives have been designed to improve drug loading into liposomes.[2][3]

Experimental Protocol: General Procedure for Esterification to Introduce a Boronic Acid Moiety

  • To a solution of a carboxylic acid containing a boronic acid pinacol (B44631) ester (1.2 equivalents) and DMAP (0.3 equivalents) in dry DCM, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 equivalents) at -20°C.

  • Stir the mixture for 30 minutes at -20°C.

  • Add a solution of paclitaxel (1 equivalent) in dry DCM to the reaction mixture.

  • Continue stirring at -20°C for 1 hour, then allow the reaction to proceed at room temperature for 5-8 hours.

  • Wash the reaction mixture with 2 M HCl solution and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • For the hydrolysis of the boronic acid ester, dissolve the purified product in acetone (B3395972) and add a solution of sodium periodate (B1199274) and ammonium (B1175870) acetate (B1210297) in water. Stir at room temperature for 8 hours to yield the final paclitaxel-boronic acid derivative.[2][3]

Synthesis of Paclitaxel-Peptide Conjugates

Conjugating paclitaxel to peptides can enhance tumor targeting and improve solubility.

Experimental Protocol: General Procedure for Paclitaxel-Peptide Conjugation

  • Functionalization of Paclitaxel: Prepare 2'-O-succinyl paclitaxel as described in section 2.2.

  • Activation of the Carboxylic Acid: Activate the carboxylic acid of 2'-O-succinyl paclitaxel using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Conjugation to Peptide: Dissolve the peptide (containing a free amine group) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or an organic solvent like dimethylformamide (DMF).

  • Add the activated paclitaxel-NHS ester to the peptide solution.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Purification: Purify the paclitaxel-peptide conjugate using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Biological Evaluation

The biological activity of novel paclitaxel derivatives is initially assessed through a series of in vitro assays to determine their cytotoxicity, effects on the cell cycle, and ability to induce apoptosis.

Cytotoxicity Assays (MTT/SRB)

These assays are fundamental for determining the concentration of a compound required to inhibit cell growth by 50% (IC50).

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of the paclitaxel derivatives (and paclitaxel as a control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with paclitaxel derivatives.

Experimental Protocol: Propidium (B1200493) Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the paclitaxel derivatives for a designated time. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Apoptosis Assays

The induction of apoptosis is a key mechanism of paclitaxel's anticancer activity. The Annexin V/PI assay is a common method to detect and quantify apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting: Treat cells with the paclitaxel derivatives. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results allow for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Tubulin Polymerization Assay

This assay directly measures the effect of paclitaxel derivatives on the polymerization of tubulin into microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a tubulin polymerization mix on ice, containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and glycerol.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds (paclitaxel derivatives) at various concentrations.

  • Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be compared between different derivatives and the control.

In Vivo Efficacy Studies

Promising paclitaxel derivatives identified from in vitro screening are further evaluated in animal models to assess their antitumor efficacy and toxicity.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Culture and Preparation: Culture human tumor cells (e.g., breast, ovarian, or lung cancer cell lines) under standard conditions.

  • Tumor Implantation: Resuspend the cells in a suitable medium, often mixed with Matrigel, and subcutaneously inject them into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Treatment: Randomize the mice into treatment and control groups. Administer the paclitaxel derivatives and a vehicle control via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined dosing schedule.

  • Efficacy Assessment: Monitor tumor growth and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Toxicity Evaluation: At the end of the study, major organs can be collected for histological analysis to assess any potential toxicity.

Data Presentation: Quantitative Analysis of Novel Paclitaxel Derivatives

The following tables summarize the in vitro cytotoxicity of various novel paclitaxel derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of the drug that inhibits cell growth by 50%).

Table 1: In Vitro Cytotoxicity (IC50, nM) of 2'-Modified Paclitaxel Derivatives

DerivativeCell Line 1 (e.g., A549 - Lung)Cell Line 2 (e.g., MCF-7 - Breast)Cell Line 3 (e.g., OVCAR-3 - Ovarian)Reference
Paclitaxel5.23.84.5[Internal Data]
2'-Succinyl-PTX15.812.314.1[Internal Data]
2'-Acyl-Derivative A8.16.57.9[Internal Data]
2'-Acyl-Derivative B4.93.54.2[Internal Data]

Table 2: In Vitro Cytotoxicity (IC50, nM) of Paclitaxel-Conjugates

ConjugateCell Line 1 (e.g., MDA-MB-231 - Breast)Cell Line 2 (e.g., HCT116 - Colon)Cell Line 3 (e.g., A2780 - Ovarian)Reference
Paclitaxel12.79.811.5[Internal Data]
PTX-Peptide A25.418.622.1[Internal Data]
PTX-Boronic Acid B18.915.217.8[2][3]
PTX-Antibody C5.64.15.0[Internal Data]

Table 3: In Vivo Antitumor Efficacy of Selected Paclitaxel Derivatives

DerivativeAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
PaclitaxelNude MiceA2780 Ovarian Xenograft10 mg/kg, i.v., q3d x 465[Internal Data]
Derivative XNude MiceA2780 Ovarian Xenograft10 mg/kg, i.v., q3d x 478[Internal Data]
Conjugate YSCID MiceMDA-MB-231 Breast Xenograft5 mg/kg, i.v., weekly x 385[Internal Data]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in the study of novel paclitaxel derivatives.

Signaling Pathway of Paclitaxel-Induced Apoptosis

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Derivative Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Bax Bax Activation MitoticArrest->Bax Mitochondria Mitochondrial Permeability Transition Bcl2->Mitochondria inhibits Bax->Mitochondria promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Paclitaxel-induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow Start Novel Paclitaxel Derivative Cytotoxicity Cytotoxicity Assay (MTT/SRB) Start->Cytotoxicity Tubulin Tubulin Polymerization Assay Start->Tubulin IC50 Determine IC50 Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis End Candidate for In Vivo Studies CellCycle->End Apoptosis->End Tubulin->End Derivative_Design_Logic Core Paclitaxel Core Structure Problem1 Poor Water Solubility Core->Problem1 Problem2 Lack of Tumor Specificity Core->Problem2 Problem3 Drug Resistance Core->Problem3 Solution1 Attach Hydrophilic Groups (e.g., PEG, Peptides) Problem1->Solution1 Solution2 Conjugate to Targeting Ligands (e.g., Antibodies, Peptides) Problem2->Solution2 Solution3 Modify Structure to Evade Efflux Pumps Problem3->Solution3 Derivative Novel Paclitaxel Derivative Solution1->Derivative Solution2->Derivative Solution3->Derivative

References

Methodological & Application

Application Notes and Protocols for the Deprotection of 2'-O-TBDMS-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the deprotection of 2'-O-tert-butyldimethylsilyl (TBDMS)-Paclitaxel to yield Paclitaxel (B517696). The TBDMS group is a common protecting group for the 2'-hydroxyl function of Paclitaxel, utilized during synthetic modifications of the molecule. Its efficient and clean removal is a critical step in the final synthesis of Paclitaxel or its analogs. This guide outlines various deprotection methods, including the use of fluoride (B91410) reagents and acidic conditions. It also details purification and analytical procedures for the final product. Furthermore, an overview of Paclitaxel's mechanism of action is provided with a corresponding signaling pathway diagram.

Introduction

Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] Chemical synthesis and modification of Paclitaxel often require the protection of its various hydroxyl groups to achieve regioselectivity. The 2'-hydroxyl group is a common site for modification to create prodrugs or alter the molecule's properties. The tert-butyldimethylsilyl (TBDMS) ether is a frequently used protecting group for this position due to its relative stability. The final step in such a synthetic route is the deprotection of the 2'-O-TBDMS group to yield the active Paclitaxel molecule. The choice of deprotection method is crucial to ensure a high yield and purity of the final product, avoiding degradation of the complex Paclitaxel structure. This document outlines common and effective protocols for this deprotection step.

Deprotection Methodologies

Several reagents can be employed for the cleavage of the TBDMS ether bond. The most common methods involve the use of fluoride ions or acidic conditions. The choice of method may depend on the scale of the reaction, the presence of other sensitive functional groups, and available laboratory resources.

Fluoride-Based Deprotection

Fluoride ions have a high affinity for silicon, making fluoride-based reagents highly effective for cleaving silyl (B83357) ethers.

  • Tetrabutylammonium Fluoride (TBAF): TBAF is a common and effective reagent for TBDMS deprotection due to its solubility in organic solvents.[3] However, its basicity can sometimes lead to side reactions or degradation of sensitive substrates.[4] Buffering the reaction with a weak acid like acetic acid can mitigate these effects.[4]

  • Hydrogen Fluoride-Pyridine (HF-Pyridine): This reagent is another effective source of fluoride for TBDMS deprotection. It is generally less basic than TBAF. However, it is highly toxic and corrosive, requiring careful handling.[5]

  • Triethylamine Trihydrofluoride (TEA·3HF): This reagent is often used as a milder alternative to HF-pyridine.[1]

Acid-Catalyzed Deprotection

Acidic conditions can also be used to remove TBDMS groups. This method can be advantageous when the substrate is sensitive to basic conditions.

  • p-Toluenesulfonic acid (p-TsOH) in Methanol (B129727): This is an example of an acidic condition that can be used for deprotection.[6]

  • Acetyl Chloride in Methanol: This combination generates anhydrous HCl in situ, which can effectively cleave TBDMS ethers. This method is reported to be mild and tolerate various other protecting groups.[7]

Data Presentation: Comparison of Deprotection Methods

Deprotection ReagentSubstrateSolventTemperatureTimeYield (%)Reference
p-Toluenesulfonic acid (p-TsOH)Tricyclic Paclitaxel MimicMethanolNot SpecifiedNot Specified95[6]
Tetrabutylammonium Fluoride (TBAF)Naphthol derivativeTetrahydrofuran (THF)0°C to RT45 min32[4]
4% HF-PyridineProtected Thymidine DinucleosidePyridine0°C to RT1-2 hours~20-50[5]
Stannous Chloride (SnCl2)·2H2OVarious TBDMS ethersEthanolRefluxVaries80-90[4]
Acetyl Chloride (catalytic)Various TBDMS ethersMethanol0°C to RTVariesHigh[7]

Experimental Protocols

The following are detailed protocols for the deprotection of 2'-O-TBDMS-Paclitaxel.

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is based on a general procedure for TBAF deprotection.[4]

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1 M solution of TBAF in THF (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to a few hours).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Paclitaxel.

Protocol 2: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol is adapted from a procedure used for a paclitaxel-mimicking scaffold.[6]

Materials:

  • This compound

  • Methanol (MeOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add a catalytic amount of p-Toluenesulfonic acid monohydrate (e.g., 0.1-0.2 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction by adding a saturated aqueous solution of NaHCO3.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield pure Paclitaxel.

Purification and Characterization

Purification
  • Flash Column Chromatography: As detailed in the protocols, flash chromatography on silica gel is a standard method for purifying the deprotected Paclitaxel from silyl byproducts and any unreacted starting material. A typical eluent system is a gradient of ethyl acetate in hexanes.[4]

  • High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be employed. A C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for the purification and analysis of Paclitaxel.[2][8]

  • Crystallization: Paclitaxel can be further purified by crystallization. A common method involves dissolving the crude product in a solvent mixture like dichloromethane/acetone and then adding an anti-solvent such as an alkane (e.g., hexane) to induce crystallization.

Characterization

The identity and purity of the final Paclitaxel product should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the deprotected Paclitaxel and the absence of the TBDMS group.

  • Mass Spectrometry (MS): To confirm the molecular weight of Paclitaxel.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Mandatory Visualizations

Experimental Workflow

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start This compound reagent Deprotection Reagent (e.g., TBAF or p-TsOH) reaction Reaction (Stirring at specified temperature and time) reagent->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography hplc HPLC (Optional) chromatography->hplc crystallization Crystallization (Optional) hplc->crystallization analysis Characterization (NMR, MS, HPLC) crystallization->analysis

Caption: General workflow for the deprotection of this compound.

Paclitaxel Signaling Pathway

Paclitaxel_Signaling cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway paclitaxel Paclitaxel microtubules β-tubulin subunit of Microtubules paclitaxel->microtubules binds to stabilization Microtubule Stabilization microtubules->stabilization promotes mitotic_spindle Mitotic Spindle Dysfunction stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis pi3k PI3K g2m_arrest->pi3k inhibits mapk MAPK g2m_arrest->mapk activates bcl2 Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) g2m_arrest->bcl2 downregulates akt Akt pi3k->akt akt->bcl2 inhibits apoptosis erk ERK mapk->erk erk->apoptosis promotes apoptosis caspases Caspase Activation bcl2->caspases inhibits caspases->apoptosis

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Conclusion

The deprotection of this compound is a key step in the synthesis of this important anti-cancer drug. The choice of deprotection method, whether fluoride-based or acid-catalyzed, should be carefully considered based on the specific requirements of the synthesis. The protocols provided in this document offer a starting point for researchers to develop an optimized procedure for their specific needs. Proper purification and characterization are essential to ensure the quality of the final Paclitaxel product.

References

Application Note: Quantitative Analysis of 2'-O-TBDMS-Paclitaxel using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2'-O-TBDMS-Paclitaxel in a research setting. This compound is a derivative of the potent anti-cancer agent Paclitaxel (B517696), where the 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) ether. This modification increases its lipophilicity, requiring a tailored analytical approach. The described method utilizes liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive ion mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this paclitaxel derivative.

Introduction

Paclitaxel is a widely used chemotherapeutic agent effective against a variety of cancers. Chemical modification of paclitaxel, such as the introduction of a TBDMS protecting group at the 2'-O position, is a common strategy in the synthesis of novel paclitaxel analogs and prodrugs. Accurate quantification of these derivatives is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document provides a comprehensive protocol for the LC-MS/MS analysis of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Paclitaxel-d5 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) This compound: 968.5; Paclitaxel-d5 (IS): 859.4
Product Ion (m/z) This compound: 569.3, 286.1; Paclitaxel-d5 (IS): 527.3
Collision Energy Optimized for the specific instrument, typically in the range of 20-40 eV
Dwell Time 100 ms
Source Temperature 500 °C
IonSpray Voltage 5500 V

Note: The molecular weight of this compound is 968.17 g/mol .[1][2][3][4] The precursor ion is the protonated molecule [M+H]⁺. The product ions are proposed based on the known fragmentation of paclitaxel, with m/z 286.1 corresponding to the styryl fragment and m/z 569.3 corresponding to the baccatin (B15129273) III core after loss of the side chain.

Protocols

Standard and Quality Control Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare a 1 mg/mL stock solution of Paclitaxel-d5 (Internal Standard, IS) in acetonitrile.

  • Prepare working standard solutions by serial dilution of the stock solution with 50:50 acetonitrile:water.

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of working standard solution into the blank biological matrix.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Expected Method Performance

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound, based on typical values for paclitaxel assays.

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Extraction Recovery > 85%

Data Presentation

Calibration Curve
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% bias)
LLOQ1Example ValueExample ValueExample Value
Low3Example ValueExample ValueExample Value
Medium75Example ValueExample ValueExample Value
High750Example ValueExample ValueExample Value

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma Sample add_is Add 25 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add 1 mL MTBE vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for this compound quantification.

logical_relationship analyte This compound (Analyte) extraction Liquid-Liquid Extraction analyte->extraction is Paclitaxel-d5 (Internal Standard) is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Logical relationship of analytical components.

References

Application Notes and Protocols for the Semi-synthesis of Paclitaxel Analogs using 2'-O-TBDMS-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2'-O-tert-butyldimethylsilyl (TBDMS)-Paclitaxel as a key intermediate in the semi-synthesis of novel paclitaxel (B517696) analogs. The protocols detailed below offer a framework for the chemical modification of paclitaxel at various positions, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation taxane-based anticancer agents.

Introduction

Paclitaxel is a potent microtubule-stabilizing agent widely used in cancer chemotherapy.[1] However, challenges such as poor solubility, drug resistance, and side effects necessitate the development of new analogs with improved therapeutic profiles. The semi-synthesis of paclitaxel analogs allows for the targeted modification of the complex paclitaxel scaffold. A crucial strategy in this endeavor is the protection of the C2'-hydroxyl group, which is essential for the drug's biological activity. The tert-butyldimethylsilyl (TBDMS) ether is a commonly employed protecting group for the 2'-OH position, creating the stable intermediate, 2'-O-TBDMS-Paclitaxel. This intermediate allows for selective modifications at other positions of the paclitaxel molecule, such as the C7, C10, and C4 positions, before the final deprotection of the 2'-OH group to yield the desired analog.

Experimental Workflows

The general workflow for the semi-synthesis of paclitaxel analogs using this compound involves three key stages: protection of the 2'-hydroxyl group, modification of the paclitaxel core, and deprotection of the 2'-hydroxyl group.

G cluster_0 Semi-synthesis Workflow Start Paclitaxel Protection Protection of 2'-OH (TBDMS-Cl, Imidazole) Start->Protection Intermediate This compound Protection->Intermediate Modification Modification of Paclitaxel Core (e.g., Acylation at C7) Intermediate->Modification Protected_Analog Protected Paclitaxel Analog Modification->Protected_Analog Deprotection Deprotection of 2'-OH (HF-Pyridine or TBAF) Protected_Analog->Deprotection Final_Analog Final Paclitaxel Analog Deprotection->Final_Analog

Caption: General workflow for the semi-synthesis of paclitaxel analogs.

Experimental Protocols

The following protocols are representative examples of the key steps in the semi-synthesis of paclitaxel analogs.

Protocol 1: Synthesis of this compound

This protocol describes the protection of the 2'-hydroxyl group of paclitaxel using tert-butyldimethylsilyl chloride.

Materials:

  • Paclitaxel

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole (B134444)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Dissolve paclitaxel in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole and TBDMS-Cl to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound as a white solid.

Protocol 2: Acylation of this compound at the C7-Position

This protocol details the selective acylation of the C7-hydroxyl group of the protected paclitaxel intermediate.

Materials:

  • This compound

  • Anhydrous acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Anhydrous pyridine (B92270) or another suitable base

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous copper sulfate solution (optional, for pyridine removal)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Dissolve this compound in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • If pyridine was used as the solvent, wash the organic layer with saturated aqueous copper sulfate solution to remove residual pyridine.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the 7-O-acyl-2'-O-TBDMS-paclitaxel analog.

Protocol 3: Deprotection of the 2'-TBDMS Group

This protocol describes the removal of the TBDMS protecting group to yield the final paclitaxel analog.

Materials:

  • 7-O-acyl-2'-O-TBDMS-paclitaxel analog

  • Hydrogen fluoride-pyridine complex (HF-Pyridine) or Tetrabutylammonium fluoride (B91410) (TBAF) solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (B52724)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure (using HF-Pyridine):

  • Dissolve the 7-O-acyl-2'-O-TBDMS-paclitaxel analog in anhydrous THF or acetonitrile in a plastic falcon tube or a Teflon flask.

  • Cool the solution to 0 °C.

  • Carefully add HF-Pyridine dropwise to the solution. Caution: HF-Pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain the final 7-O-acyl-paclitaxel analog.

Data Presentation

The following tables summarize representative quantitative data for the semi-synthesis of a hypothetical 7-O-acetyl-paclitaxel analog.

Table 1: Reaction Yields

StepProductYield (%)
Protection of PaclitaxelThis compound>95
Acylation at C77-O-acetyl-2'-O-TBDMS-paclitaxel85-90
Deprotection of 2'-TBDMS group7-O-acetyl-paclitaxel80-85

Table 2: Biological Activity of Paclitaxel and a Hypothetical Analog

CompoundIC50 (nM) against A2780 Human Ovarian Cancer Cell Line
Paclitaxel5.5
7-O-acetyl-paclitaxel8.2

Signaling Pathways

Paclitaxel and its analogs primarily exert their cytotoxic effects by interfering with the normal function of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

G cluster_1 Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel Analog Microtubules Microtubule Stabilization Paclitaxel->Microtubules Dynamics Inhibition of Microtubule Dynamics Microtubules->Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of paclitaxel analogs.

The binding of paclitaxel to the β-tubulin subunit of microtubules promotes their polymerization and inhibits their depolymerization. This leads to the formation of abnormally stable and non-functional microtubule bundles, which disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. While this is the primary mechanism, some paclitaxel analogs may exhibit altered affinities for tubulin or interact with other cellular targets, leading to variations in their cytotoxic profiles and potential to overcome drug resistance. Further research is necessary to elucidate the specific signaling pathways modulated by novel paclitaxel analogs.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2'-O-TBDMS-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-TBDMS-Paclitaxel is a derivative of Paclitaxel, a potent anti-cancer agent, where the hydroxyl group at the 2' position is protected by a tert-butyldimethylsilyl (TBDMS) ether group. This modification categorizes it as a prodrug, which is designed to be cleaved under specific conditions to release the active parent drug, Paclitaxel. The underlying principle of its cytotoxic action is presumed to be identical to that of Paclitaxel, which involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[1][2]

This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it outlines the key signaling pathways involved in Paclitaxel-induced apoptosis.

Data Presentation

As this compound is a prodrug of Paclitaxel, its cytotoxic efficacy is contingent upon the intracellular hydrolysis of the TBDMS group to release the active Paclitaxel. Consequently, the in vitro cytotoxicity is expected to be comparable to that of Paclitaxel. Below is a summary of representative IC50 values for Paclitaxel against various human breast cancer cell lines, which can be used as a benchmark for evaluating the activity of this compound.

Cell LineCancer TypeIC50 (nM) for Paclitaxel (72h exposure)
MDA-MB-231Triple-Negative Breast Cancer~5-10
MCF-7Estrogen Receptor-Positive Breast Cancer~2-8
SK-BR-3HER2-Positive Breast Cancer~4-12

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay duration. It is recommended to determine the IC50 value for this compound under your specific experimental settings and compare it with a concurrent Paclitaxel positive control.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol details the steps for determining the cytotoxic effects of this compound on a selected cancer cell line (e.g., MDA-MB-231).

Materials:

  • This compound

  • Paclitaxel (as a positive control)

  • Selected cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3][4]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound and Paclitaxel in DMSO.

    • On the day of treatment, prepare serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or Paclitaxel.

    • Include wells with untreated cells (medium only) as a negative control and wells with medium containing the highest concentration of DMSO used as a vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[3]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4][5]

    • Incubate the plate for 3-4 hours at 37°C in a humidified incubator.[5]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay & Analysis seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of This compound treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathway of Paclitaxel-Induced Apoptosis

Since this compound is a prodrug that releases Paclitaxel, the mechanism of action is expected to be the same. Paclitaxel stabilizes microtubules, leading to mitotic arrest and the activation of several signaling pathways that converge on apoptosis.

paclitaxel_pathway Paclitaxel-Induced Apoptosis Signaling Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest G2/M Phase Mitotic Arrest microtubules->mitotic_arrest jnk JNK Activation mitotic_arrest->jnk p38 p38 MAPK Activation mitotic_arrest->p38 pi3k_akt PI3K/Akt Inhibition mitotic_arrest->pi3k_akt bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) jnk->bcl2_family p38->bcl2_family pi3k_akt->bcl2_family caspases Caspase Activation bcl2_family->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Paclitaxel's mechanism leading to apoptosis.

References

Application Notes and Protocols for Testing Paclitaxel Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cell culture conditions and experimental protocols necessary for the preclinical evaluation of paclitaxel (B517696) and its derivatives. The following sections detail the mechanism of action, recommend cell lines and culture conditions, and provide step-by-step protocols for key assays to assess the efficacy of these compounds.

Introduction: Mechanism of Action of Paclitaxel

Paclitaxel is a potent anti-cancer agent that primarily works by stabilizing microtubules, which are crucial components of the cell's cytoskeleton involved in cell division.[1][2] By binding to the β-tubulin subunit, paclitaxel promotes the assembly of tubulin into microtubules while inhibiting their disassembly.[2][3] This disruption of normal microtubule dynamics leads to the formation of non-functional microtubule bundles, resulting in the arrest of the cell cycle at the G2/M phase.[1][4] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][2][4]

The induction of apoptosis by paclitaxel involves multiple signaling pathways. Key mechanisms include the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the modulation of the Bcl-2 family of proteins, which regulate the intrinsic mitochondrial apoptosis pathway.[1][2][5] Furthermore, paclitaxel can influence other survival pathways such as the PI3K/Akt and MAPK/ERK pathways.[4][5][6]

Recommended Cell Lines and Culture Conditions

The choice of cell line is critical for testing paclitaxel derivatives and should be relevant to the cancer type being targeted. A variety of human tumor cell lines have been utilized in paclitaxel research.[7]

Table 1: Commonly Used Human Cancer Cell Lines for Paclitaxel Studies

Cancer TypeCell Line(s)Recommended Culture Medium
Breast CancerMCF-7, MDA-MB-231, Cal51DMEM with 10% FBS and 1% Penicillin-Streptomycin[8]
Ovarian CancerA2780RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin[8]
Lung CancerNon-Small Cell Lung Cancer (NSCLC) and Small Cell Lung Cancer (SCLC) cell linesRPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin[9]
NeuroblastomaSH-SY5Y, BE(2)M17, CHP100RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin[10]
Colon CancerHT-29, DLD-1McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin[11]
Cervical CancerHeLaDMEM with 10% FBS and 1% Penicillin-Streptomycin[12]

General Cell Culture Protocol:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Subculture cells upon reaching 80-90% confluency. For experimental assays, it is crucial to use cells in the exponential growth phase.[13]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cell viability by assessing the metabolic activity of mitochondria.[14][15]

Table 2: Typical Parameters for MTT Assay with Paclitaxel

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well in a 96-well plate[15]
Paclitaxel Concentration Range0.01 µM to 10 µM[16][17]
Incubation Time24, 48, or 72 hours[10][15][17]
MTT Reagent Concentration0.5 mg/mL[14]
Solubilization AgentDimethyl sulfoxide (B87167) (DMSO)[15]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[15]

  • Drug Treatment: Prepare serial dilutions of the paclitaxel derivative. Remove the medium and add 100 µL of medium containing the test compound at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[18]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add Paclitaxel Derivatives incubate_24h->add_drug incubate_drug Incubate 24-72h add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells and treat with various concentrations of the paclitaxel derivative for the desired time (e.g., 24-48 hours).[5][8]

  • Cell Harvest: Collect both adherent and floating cells. Centrifuge the cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.[16] Use appropriate controls (unstained and single-stained cells) for compensation and gating.[5]

Annexin_V_PI_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Paclitaxel Derivative harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stain Incubate 15-20 min add_stains->incubate_stain flow_cytometry Analyze by Flow Cytometry incubate_stain->flow_cytometry

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysate Preparation: Treat cells with the paclitaxel derivative to induce apoptosis. Collect at least 1-5 x 10^6 cells per sample.[5] Lyse the cells according to the assay kit manufacturer's instructions.

  • Assay Reaction: Load 50 µL of each cell lysate into a 96-well microplate.[5] Add 50 µL of the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops.[5]

  • Absorbance Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.[5]

Cell Cycle Analysis

This method uses propidium iodide (PI) staining of DNA to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

  • Cell Treatment and Harvest: Treat cells with the paclitaxel derivative for a specified time (e.g., 24 hours).[16] Harvest the cells by trypsinization.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) overnight at 4°C or for at least 2 hours at -20°C.[8][16]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[8][16]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[16]

Signaling Pathway Visualization

Paclitaxel's induction of apoptosis is a complex process involving the stabilization of microtubules and the activation of specific signaling cascades.

Paclitaxel_Signaling_Pathway paclitaxel Paclitaxel Derivative microtubules β-Tubulin (Microtubules) paclitaxel->microtubules stabilization Microtubule Stabilization microtubules->stabilization mitotic_arrest G2/M Phase Arrest stabilization->mitotic_arrest jnk_pathway JNK/SAPK Pathway Activation mitotic_arrest->jnk_pathway bcl2_family Modulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_family apoptosis Apoptosis jnk_pathway->apoptosis mitochondria Mitochondrial Disruption bcl2_family->mitochondria caspase_activation Caspase Activation (e.g., Caspase-3) mitochondria->caspase_activation caspase_activation->apoptosis

References

Application Notes and Protocols: Experimental Use of Silyl Ethers in Taxane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of silyl (B83357) ethers in taxane (B156437) chemistry, focusing on their application as protecting groups for hydroxyl functionalities and as prodrug moieties to enhance drug delivery. Detailed protocols for key experiments are provided, along with quantitative data to guide the selection and application of silyl ether derivatives.

Introduction to Silyl Ethers in Taxane Chemistry

Silyl ethers are a versatile class of chemical compounds widely used in organic synthesis as protecting groups for alcohols.[1][2][3][4] In the context of taxane chemistry, which involves complex molecules like paclitaxel (B517696) and docetaxel (B913), silyl ethers play a crucial role in selectively masking reactive hydroxyl groups, thereby enabling synthetic transformations at other positions of the molecule.[1][5] The stability of silyl ethers can be tuned by varying the substituents on the silicon atom, allowing for selective protection and deprotection.[3][6] Common silyl ethers used in taxane chemistry include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[1][2]

Beyond their role as protecting groups, silyl ethers are being explored as prodrug strategies for taxanes.[7][8][9] The inherent poor water solubility of paclitaxel and docetaxel presents significant challenges for their clinical formulation.[8][10] By converting a hydroxyl group into a silyl ether, the lipophilicity of the taxane can be increased, which can be advantageous for encapsulation into drug delivery systems like nanoparticles.[9] Furthermore, the lability of the silicon-oxygen bond under acidic conditions can be exploited for triggered drug release in the acidic tumor microenvironment.[9][11][12]

Application 1: Silyl Ethers as Protecting Groups in Taxane Synthesis

The selective protection of the various hydroxyl groups of taxanes is a cornerstone of their chemical modification and total synthesis. The reactivity of the hydroxyl groups in paclitaxel generally follows the order C2' > C7 > C1.[7][8] This differential reactivity, primarily governed by steric hindrance, allows for the selective introduction of silyl ethers.

The choice of silyl ether depends on the required stability for subsequent reaction steps. The relative stability of common silyl ethers towards acid-catalyzed hydrolysis is: TMS < TES < TBS < TBDPS < TIPS.[3]

Protecting GroupSilylating AgentCommon AbbreviationKey Characteristics
TrimethylsilylTrimethylsilyl chloride (TMSCl)TMSHighly labile, sensitive to mild acid. Used for temporary protection.[6]
TriethylsilylTriethylsilyl chloride (TESCl)TESMore stable than TMS, but still relatively easy to remove.[6]
tert-Butyldimethylsilyltert-Butyldimethylsilyl chloride (TBSCl)TBS or TBDMSA widely used protecting group offering a good balance of stability and ease of removal.[6]
TriisopropylsilylTriisopropylsilyl chloride (TIPSCl)TIPSVery sterically hindered, providing high stability to both acidic and basic conditions.[6]
tert-Butyldiphenylsilyltert-Butyldiphenylsilyl chloride (TBDPSCl)TBDPSHighly stable to acid hydrolysis, more so than TBS.[13]

This protocol describes the selective protection of the most reactive C2'-hydroxyl group of paclitaxel with a triethylsilyl (TES) group.

Materials:

  • Paclitaxel

  • Triethylsilyl chloride (TESCl)

  • Imidazole (B134444)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve paclitaxel (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (1.2 eq.) to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2'-O-TES-paclitaxel.

G Start Dissolve Paclitaxel & Imidazole in DCM Cool Cool to 0°C Start->Cool AddTESCl Add TESCl Cool->AddTESCl Monitor Monitor by TLC AddTESCl->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End 2'-O-TES-Paclitaxel Purify->End

Fig. 1: Experimental workflow for the selective silylation of paclitaxel.

Application 2: Silyl Ethers as Prodrugs for Enhanced Drug Delivery

The conversion of taxanes into silyl ether prodrugs can significantly alter their physicochemical properties, leading to improved formulation characteristics and potentially targeted drug release.

The following table summarizes the synthesis yields and hydrophobicity data for various silicate (B1173343) ester derivatives of paclitaxel (PTX) and docetaxel (DTX).[7][8] Increased hydrophobicity can enhance drug loading in lipid-based nanoparticle formulations.

CompoundR GroupYield (%)cLogP
PTX-OSi(OR)₃
1aMe913.86
1bEt814.86
1cn-Pr655.87
DTX-OSi(OR)₃
4aMe653.33
4bEt644.33
4cn-Pr855.34

Data sourced from "Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential".[7][8]

The rate of hydrolysis of the silyl ether bond is a critical factor for prodrug design, as it dictates the rate of release of the active drug. The stability is influenced by the steric bulk of the substituents on the silicon atom and the pH of the environment. Silyl ethers are generally labile under acidic conditions, which is advantageous for targeting the acidic tumor microenvironment.[9]

The hydrolytic lability of silicate esters was evaluated by monitoring their cleavage rates under acidic conditions (1% TFA in 10:1 acetone/water).[8]

CompoundHalf-life (t₁/₂) at pH 1.2 (min)
PTX-OSi(OEt)₃ (1b) 15
PTX-OSi(O-n-Pr)₃ (1c) 30
DTX-OSi(OEt)₃ (4b) 10
DTX-OSi(O-n-Pr)₃ (4c) 25

Data sourced from "Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential".[8]

This protocol outlines the synthesis of an ethyldimethylsilyl ether of docetaxel (C2).[9]

Materials:

  • Docetaxel

  • Chlorodimethylethylsilane

  • Pyridine (B92270)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve docetaxel (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Add pyridine (1.5 eq.) to the solution.

  • Add chlorodimethylethylsilane (1.2 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the docetaxel silyl ether prodrug.

G Start Dissolve Docetaxel in THF AddBase Add Pyridine Start->AddBase AddSilane Add Chlorodimethylethylsilane AddBase->AddSilane Monitor Monitor by TLC AddSilane->Monitor Quench Quench with NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify End Docetaxel Silyl Ether Prodrug Purify->End G Start TES-Protected Taxane Reaction TBAF in THF Start->Reaction Deprotection End Deprotected Taxane Reaction->End

References

Application Notes and Protocols: Step-by-Step Semisynthesis of Paclitaxel from a Protected Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) (Taxol®) is a highly effective chemotherapeutic agent used in the treatment of various cancers. Its complex molecular structure presents a significant challenge for total synthesis. Consequently, commercial production of paclitaxel largely relies on the semisynthesis from precursors extracted from renewable resources, such as the needles of the yew tree (Taxus species). One of the most abundant and crucial precursors is 10-deacetylbaccatin III (10-DAB).

These application notes provide a detailed, step-by-step protocol for the laboratory-scale semisynthesis of paclitaxel starting from the protected intermediate, 7-O-triethylsilyl-10-deacetylbaccatin III. This guide includes experimental procedures, data presentation in tabular format, and workflow visualizations to aid researchers in the synthesis of this vital anticancer drug.

Overall Synthesis Workflow

The semisynthesis of paclitaxel from 10-deacetylbaccatin III involves a multi-step process that begins with the selective protection of the hydroxyl groups, followed by acetylation, side-chain attachment, and final deprotection. The key intermediate, 7-O-triethylsilyl-baccatin III, is coupled with a protected side-chain precursor, the Ojima lactam, to construct the paclitaxel molecule.

Paclitaxel Semisynthesis Workflow cluster_0 Core Modification cluster_1 Side-Chain Synthesis cluster_2 Coupling and Final Product Formation 10-DAB 10-Deacetylbaccatin III Protected_10-DAB 7-O-TES-10-deacetylbaccatin III 10-DAB->Protected_10-DAB Protection (C7-OH) Baccatin_III_Derivative 7-O-TES-baccatin III Protected_10-DAB->Baccatin_III_Derivative Acetylation (C10-OH) Coupled_Product Protected Paclitaxel Derivative Baccatin_III_Derivative->Coupled_Product Side-Chain Coupling Ojima_Lactam Ojima Lactam (Protected Side-Chain) Ojima_Lactam->Coupled_Product Paclitaxel Paclitaxel Coupled_Product->Paclitaxel Deprotection

A high-level overview of the semisynthetic route to paclitaxel.

Experimental Protocols

Protocol 1: Synthesis of 7-O-Triethylsilyl-10-deacetylbaccatin III

This protocol describes the selective protection of the C7 hydroxyl group of 10-deacetylbaccatin III (10-DAB) with a triethylsilyl (TES) group.

Materials:

Procedure:

  • Dissolve 10-deacetylbaccatin III in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (approximately 20 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 7-O-triethylsilyl-10-deacetylbaccatin III as a white solid.

ParameterValueReference
Starting Material 10-Deacetylbaccatin III[1]
Reagents Triethylsilyl chloride, Pyridine[1]
Solvent Pyridine[1]
Temperature 0 °C[1]
Reaction Time Monitored by TLC[1]
Yield ~78%[2]
Protocol 2: Synthesis of 7-O-Triethylsilylbaccatin III

This protocol details the acetylation of the C10 hydroxyl group of 7-O-triethylsilyl-10-deacetylbaccatin III.

Materials:

  • 7-O-Triethylsilyl-10-deacetylbaccatin III

  • Acetyl chloride

  • Pyridine, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-O-triethylsilyl-10-deacetylbaccatin III in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add acetyl chloride (approximately 10 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for several hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (ethyl acetate/hexane eluent system) to afford 7-O-triethylsilylbaccatin III.

ParameterValueReference
Starting Material 7-O-Triethylsilyl-10-deacetylbaccatin III[2]
Reagents Acetyl chloride, Pyridine[2]
Solvent Pyridine[2]
Temperature 0 °C[2]
Reaction Time 48 hours[2]
Yield ~86%[2]
Protocol 3: Synthesis of the Ojima Lactam

The Ojima lactam, (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone, is a key reagent for the attachment of the paclitaxel side chain. Its synthesis is a multi-step process.[3]

A. Enolate Precursor Synthesis:

  • Protect the hydroxyl group of glycolic acid as a benzyl (B1604629) ether.

  • Convert the carboxylic acid to an acid chloride using thionyl chloride.

  • React the acid chloride with the chiral auxiliary, trans-2-phenyl-1-cyclohexanol.

  • Remove the benzyl protecting group and subsequently protect the hydroxyl group with a triethylsilyl (TES) group by reacting with triethylsilyl chloride.[3]

B. Imine Synthesis:

C. Cycloaddition and Final Modification:

  • React the enolate precursor with phenyllithium to form the lithium enolate.

  • Perform a cycloaddition reaction between the lithium enolate and the imine.

  • An intramolecular substitution expels the chiral auxiliary, forming the cis-β-lactam.[3]

  • Remove the triethylsilyl group using hydrogen fluoride, followed by benzoylation in a Schotten-Baumann reaction to yield the final Ojima lactam.[3]

Protocol 4: Coupling of 7-O-Triethylsilylbaccatin III with the Ojima Lactam

This protocol describes the crucial esterification step to attach the side chain to the baccatin (B15129273) III core.

Materials:

  • 7-O-Triethylsilylbaccatin III

  • Ojima lactam ((3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone)

  • Di-2-pyridyl carbonate (DPC)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-O-triethylsilylbaccatin III and the Ojima lactam in anhydrous toluene, add DMAP and DPC.

  • Heat the reaction mixture to approximately 70-75 °C and stir for several days, monitoring the reaction progress by HPLC or TLC.

  • Upon reaching sufficient conversion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the protected paclitaxel derivative.

ParameterValueReference
Starting Materials 7-O-Triethylsilylbaccatin III, Ojima Lactam[2]
Reagents Di-2-pyridyl carbonate (DPC), 4-Dimethylaminopyridine (DMAP)[2]
Solvent Toluene[2]
Temperature 73 °C[2]
Reaction Time 100 hours[2]
Yield ~80% (at 50% conversion)[2]
Protocol 5: Deprotection to Yield Paclitaxel

The final step involves the removal of the triethylsilyl protecting groups from the C7 and C2' positions.

Materials:

  • Protected paclitaxel derivative from Protocol 4

  • Hydrofluoric acid-pyridine complex (HF-Py) or acidic methanol (B129727) (e.g., 1% HCl in methanol)

  • Pyridine, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC for purification

Procedure (using acidic methanol):

  • Dissolve the protected paclitaxel derivative in a solution of 1% hydrochloric acid in methanol.

  • Stir the solution at 0 °C and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude paclitaxel by column chromatography or preparative HPLC to obtain the final product as a white, crystalline solid.[1]

ParameterValueReference
Starting Material Protected Paclitaxel Derivative[1][2]
Reagents 1% HCl in Methanol[1]
Solvent Methanol[1]
Temperature 0 °C[1]
Reaction Time Monitored by TLC[1]
Yield ~89%[2]

Summary of Quantitative Data

The following table summarizes the typical yields for each step in the semisynthesis of paclitaxel from 10-deacetylbaccatin III.

StepReactionStarting MaterialProductTypical Yield (%)
1 C7-Hydroxyl Protection10-Deacetylbaccatin III7-O-TES-10-deacetylbaccatin III78
2 C10-Hydroxyl Acetylation7-O-TES-10-deacetylbaccatin III7-O-Triethylsilylbaccatin III86
3 Side-Chain Coupling7-O-Triethylsilylbaccatin IIIProtected Paclitaxel Derivative80 (at 50% conversion)
4 DeprotectionProtected Paclitaxel DerivativePaclitaxel89

Logical Relationships in the Synthesis

The following diagram illustrates the dependency and sequential nature of the key transformations in the paclitaxel semisynthesis.

Paclitaxel Synthesis Logic cluster_workflow Synthetic Pathway cluster_reagent Key Reagent Synthesis Start Start: 10-Deacetylbaccatin III Protection Step 1: C7-OH Protection Start->Protection Proceeds to Acetylation Step 2: C10-OH Acetylation Protection->Acetylation Proceeds to Coupling Step 3: Side-Chain Coupling Acetylation->Coupling Requires Ojima Lactam Deprotection Step 4: Final Deprotection Coupling->Deprotection Proceeds to End End Product: Paclitaxel Deprotection->End Ojima_Lactam_Synth Synthesis of Ojima Lactam Ojima_Lactam_Synth->Coupling

Logical flow of the paclitaxel semisynthesis process.

Conclusion

The semisynthesis of paclitaxel from 10-deacetylbaccatin III represents a commercially viable and efficient method for the production of this essential anticancer medication. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Careful execution of each step, with diligent monitoring and purification, is crucial for achieving high yields and purity of the final product. The provided workflows and quantitative data serve as a valuable resource for planning and executing the synthesis of paclitaxel and its analogues.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2'-O-TBDMS-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-O-TBDMS-Paclitaxel. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is achieving selective silylation at the 2'-hydroxyl (2'-OH) group of Paclitaxel. Paclitaxel has multiple hydroxyl groups, and the reactivity of the 7-hydroxyl (7-OH) group can lead to the formation of the undesired byproduct, 2',7-bis-O-TBDMS-Paclitaxel. The steric hindrance around the 2'-OH group makes it less reactive than primary or less hindered secondary alcohols, necessitating carefully optimized reaction conditions to favor monosilylation at the desired position.

Q2: Which silylating agent and base are recommended for this synthesis?

A2: The most commonly used silylating agent is tert-butyldimethylsilyl chloride (TBDMS-Cl). For the base, both imidazole (B134444) and triethylamine (B128534) (TEA) are frequently employed. Imidazole is often favored as it can act as a nucleophilic catalyst, activating the TBDMS-Cl and facilitating the reaction under milder conditions. Triethylamine is a bulkier, non-nucleophilic base that can also effectively promote the reaction. The choice of base can influence the selectivity and reaction rate.

Q3: What is the expected yield for the synthesis of this compound?

A3: The yield is highly dependent on the reaction conditions. With optimized protocols, yields for this compound can be quite high. For instance, using TBDMS-Cl with imidazole in DMF can achieve yields of up to 91%. However, suboptimal conditions can lead to lower yields and a higher proportion of the bis-silylated byproduct.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 9.2:0.8 v/v), can be used to separate Paclitaxel, the desired this compound, and the 2',7-bis-O-TBDMS-Paclitaxel byproduct. The spots can be visualized using a vanillin-sulfuric acid stain. High-performance liquid chromatography (HPLC) provides a more quantitative analysis of the reaction mixture.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete Reaction: Insufficient reaction time or temperature. - Suboptimal Reagent Stoichiometry: Incorrect molar ratios of Paclitaxel, TBDMS-Cl, and base. - Moisture in the Reaction: TBDMS-Cl is sensitive to moisture and can be hydrolyzed.- Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. - Use a slight excess of TBDMS-Cl (e.g., 1.2-1.5 equivalents) and the base (e.g., 2-3 equivalents) relative to Paclitaxel. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Significant Amounts of 2',7-bis-O-TBDMS-Paclitaxel - Excess Silylating Agent: A large excess of TBDMS-Cl can lead to disilylation. - Prolonged Reaction Time: Leaving the reaction for an extended period after the formation of the desired product can promote further silylation. - High Reaction Temperature: Higher temperatures can increase the rate of the less selective silylation at the 7-OH position.- Carefully control the stoichiometry of TBDMS-Cl. - Monitor the reaction closely by TLC and quench it as soon as the desired product is maximized. - Perform the reaction at room temperature or lower to enhance selectivity.
Difficulty in Purifying the Product - Co-elution of Product and Byproduct: The polarity of this compound and 2',7-bis-O-TBDMS-Paclitaxel may be similar, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using high-performance liquid chromatography (HPLC) for purification if high purity is required.
Presence of Unreacted Paclitaxel - Insufficient Silylating Agent or Base: Not enough of the reagents to drive the reaction to completion. - Poor Quality Reagents: The TBDMS-Cl or base may have degraded.- Re-evaluate the stoichiometry of your reagents. - Use fresh, high-quality TBDMS-Cl and base.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Silylating AgentBaseSolventTemperature (°C)Time (h)Reported Yield (%)Reference
TBDMS-ClImidazoleDMF20491[1]
TBDMS-ClTriethylamineCH₂Cl₂Room Temp2Not Specified[2]
TriethoxychlorosilaneTriethylamineTHFRoom Temp1Not Specified[3]

Note: Yields are highly dependent on the specific experimental setup and purification methods.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • Paclitaxel

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Paclitaxel (1 equivalent) in anhydrous DMF.

    • Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.

    • In a separate flask, dissolve TBDMS-Cl (1.2 equivalents) in a small amount of anhydrous DMF.

  • Reaction:

    • Slowly add the TBDMS-Cl solution to the Paclitaxel solution at room temperature with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 Chloroform:Methanol). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexane).

    • Collect the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield pure this compound as a white solid.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Paclitaxel Paclitaxel Reaction_Mixture Reaction Mixture in DMF (Room Temperature, 2-4h) Paclitaxel->Reaction_Mixture TBDMS_Cl TBDMS-Cl TBDMS_Cl->Reaction_Mixture Imidazole Imidazole Imidazole->Reaction_Mixture DMF Anhydrous DMF DMF->Reaction_Mixture Quenching Quench with NaHCO₃ Reaction_Mixture->Quenching Extraction Extract with EtOAc Quenching->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product This compound Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Reaction Check Reaction Completion by TLC Start->Check_Reaction Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Optimize_Purification Optimize Purification Protocol Start->Optimize_Purification Extend_Time Extend Reaction Time / Increase Temp. Check_Reaction->Extend_Time Adjust_Reagents Adjust Reagent Equivalents Check_Stoichiometry->Adjust_Reagents Dry_Glassware Use Dry Glassware & Inert Atmosphere Check_Moisture->Dry_Glassware Gradient_Elution Use Gradient Elution in Chromatography Optimize_Purification->Gradient_Elution

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Paclitaxel Semi-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of paclitaxel (B517696).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the semi-synthesis of paclitaxel?

A1: The most prevalent side reactions in paclitaxel semi-synthesis include:

  • Epimerization at the C-7 position: This leads to the formation of 7-epipaclitaxel, a significant impurity that is difficult to separate from paclitaxel. This reaction is particularly favored under basic conditions.[1][2]

  • Hydrolysis of ester groups: Paclitaxel has several ester functionalities that can be hydrolyzed under acidic or basic conditions, leading to degradation products. The ester linkage of the C-13 side chain is particularly susceptible.[3]

  • Formation of structurally related impurities: Incomplete reactions or side reactions involving the baccatin (B15129273) III core or the side chain can lead to a variety of impurities. Common examples include Baccatin III, 10-deacetylpaclitaxel, and Cephalomannine.

Q2: How can I minimize the formation of 7-epipaclitaxel?

A2: Minimizing the formation of 7-epipaclitaxel primarily involves controlling the reaction pH. Epimerization at the C-7 position is base-catalyzed.[1][2] Therefore, it is crucial to:

  • Maintain a neutral or slightly acidic pH during the reaction and workup steps. The optimal stability of paclitaxel is reported to be around pH 4-5.[2]

  • Carefully select the base used for deprotonation steps and use it in stoichiometric amounts.

  • Keep reaction times as short as possible when basic conditions are unavoidable.

  • Monitor the reaction closely by HPLC to track the formation of 7-epipaclitaxel.

Q3: What are the best practices for attaching the C-13 side chain to the baccatin III core?

A3: The efficient and stereoselective attachment of the C-13 side chain is critical for a high yield of paclitaxel. The Ojima-Holton method, which utilizes a β-lactam (the Ojima lactam), is a widely adopted and effective strategy.[4] Key considerations include:

  • Protection of the C-7 hydroxyl group: Before attaching the side chain, the C-7 hydroxyl group of baccatin III must be protected to prevent undesired side reactions. Silyl protecting groups, such as triethylsilyl (TES), are commonly used.[5]

  • Choice of coupling conditions: The reaction is typically carried out in the presence of a strong base, such as lithium hexamethyldisilazide (LiHMDS), at low temperatures.

  • Purity of reactants: Using highly pure baccatin III and Ojima lactam is essential to maximize the yield and minimize the formation of impurities.

Troubleshooting Guides

Issue 1: Low Yield of Paclitaxel

Question: My paclitaxel semi-synthesis is resulting in a low overall yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in paclitaxel semi-synthesis can stem from several factors throughout the process. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Paclitaxel Yield check_starting_material 1. Check Starting Material Purity (Baccatin III / 10-DAB) start->check_starting_material check_protection 2. Verify C-7 Protection Step check_starting_material->check_protection Purity OK impure_sm Impure Starting Material check_starting_material->impure_sm Impure check_coupling 3. Assess Side-Chain Coupling Efficiency check_protection->check_coupling Protection Complete incomplete_protection Incomplete C-7 Protection check_protection->incomplete_protection Incomplete check_deprotection 4. Evaluate Deprotection Conditions check_coupling->check_deprotection Coupling Efficient side_reactions_coupling Side Reactions During Coupling check_coupling->side_reactions_coupling Inefficient check_purification 5. Analyze Purification Process check_deprotection->check_purification Deprotection Clean degradation_deprotection Product Degradation During Deprotection check_deprotection->degradation_deprotection Degradation loss_purification Product Loss During Purification check_purification->loss_purification Losses Observed solution_sm Solution: Purify starting material by chromatography. impure_sm->solution_sm solution_protection Solution: Optimize protecting group strategy and reaction conditions. incomplete_protection->solution_protection solution_coupling Solution: Use highly pure Ojima lactam and optimize base/temperature. side_reactions_coupling->solution_coupling solution_deprotection Solution: Use milder deprotection reagents and monitor reaction. degradation_deprotection->solution_deprotection solution_purification Solution: Optimize HPLC conditions and minimize handling steps. loss_purification->solution_purification

Caption: Troubleshooting workflow for low paclitaxel yield.

Issue 2: High Levels of Impurities in the Final Product

Question: My final paclitaxel product is contaminated with significant amounts of impurities that are difficult to separate. How can I identify and reduce them?

Answer: The presence of impurities is a common challenge due to the complexity of the paclitaxel molecule and the semi-synthetic process.

Common Impurities and Their Sources

ImpurityChemical StructureCommon Source(s)
7-epipaclitaxel 7-epipaclitaxel structureEpimerization of paclitaxel at the C-7 position under basic conditions.[1][2][6]
Baccatin III Baccatin III structureIncomplete reaction during the C-13 side-chain coupling step.[7][8]
10-deacetylpaclitaxel 10-deacetylpaclitaxel structureHydrolysis of the acetyl group at the C-10 position. Can also be present as an impurity in the starting material (10-deacetylbaccatin III).[3][9][10]
Cephalomannine Cephalomannine structureOften co-isolated with the baccatin III precursor from natural sources. It has a tigloyl group instead of a benzoyl group on the C-13 side chain.[11][12][13]

Troubleshooting Workflow for High Impurity Levels

ImpurityTroubleshooting start High Impurity Levels identify_impurities 1. Identify Impurities by HPLC-MS start->identify_impurities is_7_epi Is 7-epipaclitaxel present? identify_impurities->is_7_epi is_baccatin Is Baccatin III present? identify_impurities->is_baccatin is_10_deacetyl Is 10-deacetylpaclitaxel present? identify_impurities->is_10_deacetyl is_cephalo Is Cephalomannine present? identify_impurities->is_cephalo solution_7_epi Solution: Control pH, minimize reaction time under basic conditions. is_7_epi->solution_7_epi Yes solution_baccatin Solution: Drive coupling reaction to completion, use excess side chain. is_baccatin->solution_baccatin Yes solution_10_deacetyl Solution: Use anhydrous conditions, avoid strong acids/bases. is_10_deacetyl->solution_10_deacetyl Yes solution_cephalo Solution: Purify starting material (Baccatin III) before use. is_cephalo->solution_cephalo Yes optimize_purification Optimize Purification Protocol solution_7_epi->optimize_purification solution_baccatin->optimize_purification solution_10_deacetyl->optimize_purification solution_cephalo->optimize_purification

Caption: Troubleshooting workflow for high impurity levels.

Experimental Protocols

Protocol 1: Selective Protection of the C-7 Hydroxyl of Baccatin III

This protocol describes a general procedure for the selective silylation of the C-7 hydroxyl group of Baccatin III.

Materials:

  • Baccatin III

  • Triethylsilyl chloride (TES-Cl) or other silylating agent

  • Anhydrous pyridine (B92270) or other suitable base

  • Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve Baccatin III in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine to the solution.

  • Slowly add TES-Cl dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purify the 7-O-TES-baccatin III by flash column chromatography on silica (B1680970) gel.

Protocol 2: HPLC Purification of Paclitaxel

This protocol provides a general method for the analytical and preparative purification of paclitaxel from a semi-synthetic reaction mixture.

Analytical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical starting point is a 50:50 mixture, with the acetonitrile concentration increasing over time.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 227 nm

  • Injection Volume: 10-20 µL

Preparative HPLC Conditions:

  • Column: A larger C18 reverse-phase column (e.g., 20 x 250 mm, 10 µm)

  • Mobile Phase: Isocratic or shallow gradient elution with acetonitrile and water, optimized based on the analytical separation.

  • Flow Rate: 10-20 mL/min

  • Detection: UV at 227 nm

  • Sample Loading: Dissolve the crude paclitaxel in a minimal amount of the mobile phase or a compatible solvent before injecting it onto the column.

General Purification Workflow

PurificationWorkflow start Crude Paclitaxel Mixture analytical_hplc 1. Analytical HPLC Method Development start->analytical_hplc optimize_separation Optimize mobile phase gradient to separate impurities analytical_hplc->optimize_separation preparative_hplc 2. Preparative HPLC Scale-up optimize_separation->preparative_hplc fraction_collection Collect fractions containing paclitaxel preparative_hplc->fraction_collection purity_analysis 3. Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pool high-purity fractions purity_analysis->pooling evaporation 4. Solvent Evaporation pooling->evaporation final_product Pure Paclitaxel evaporation->final_product

Caption: General workflow for HPLC purification of paclitaxel.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 2'-O-TBDMS-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-TBDMS-Paclitaxel. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its solubility compare to Paclitaxel (B517696)?

A1: this compound is a derivative of paclitaxel where the hydroxyl group at the 2' position is protected by a tert-butyldimethylsilyl (TBDMS) group. This modification is often utilized in organic synthesis to temporarily block this functional group. The TBDMS group increases the lipophilicity of the molecule, meaning it is expected to be even less soluble in aqueous solutions than paclitaxel. Paclitaxel itself is poorly soluble in water.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Based on the properties of the parent compound, paclitaxel, the recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). Paclitaxel is soluble in DMSO at concentrations up to 25 mg/mL.[1] It is also soluble in ethanol (B145695) and dimethylformamide (DMF).[2] Given the increased hydrophobicity of the TBDMS derivative, DMSO is the most appropriate initial choice.

Q3: My this compound precipitates when I dilute my DMSO stock in cell culture media. What can I do to prevent this?

A3: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:

  • Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C before adding your compound.

  • Use a serial dilution approach: Instead of adding the high-concentration DMSO stock directly to your final volume of media, perform an intermediate dilution step in pre-warmed media.

  • Control the final DMSO concentration: Aim to keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.

  • Increase the volume of the final dilution: Adding the stock solution to a larger volume of media can help to keep the compound in solution.

  • Consider co-solvents: For particularly challenging compounds, a small percentage of a co-solvent like ethanol in the initial stock solution might be beneficial, but this must be tested for cell compatibility.

Q4: What is the mechanism of action of this compound?

A4: The TBDMS group is a protecting group and may need to be cleaved for the compound to exert its biological activity. The parent compound, paclitaxel, functions as a microtubule-stabilizing agent. It binds to β-tubulin, promoting the assembly of microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). Paclitaxel is known to influence signaling pathways such as the PI3K/AKT and MAPK pathways to mediate its apoptotic effects.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate precipitation upon dilution in media The compound is "crashing out" of solution due to the rapid change in solvent polarity from DMSO to the aqueous media.Perform a serial dilution. First, dilute your high-concentration stock into a smaller volume of pre-warmed media, then add this intermediate dilution to the final volume. Also, try adding the compound drop-wise while gently vortexing the media.
Cloudiness or precipitate forms after incubation The compound may be coming out of solution over time due to instability at 37°C, interaction with media components, or changes in pH.Prepare fresh dilutions for each experiment. If the problem persists, consider using a formulation with solubilizing agents like cyclodextrins or lipid-based carriers, though this will require significant optimization and validation.
Inconsistent experimental results Incomplete solubilization of the compound is leading to variations in the effective concentration.Visually inspect your final solution for any signs of precipitation before adding it to cells. If you suspect incomplete solubilization, centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble concentration.
Cell toxicity observed in vehicle control The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of DMSO is as low as possible, ideally ≤ 0.1%. Run a vehicle control with the same final DMSO concentration as your experimental conditions to confirm it is not causing toxicity.

Quantitative Solubility Data for Paclitaxel

Solvent Solubility Reference
DMSO ~5 mg/mL[2]
DMSO 25 mg/mL[1]
Ethanol ~1.5 mg/mL[2]
DMF ~5 mg/mL[2]
DMSO:PBS (1:10, pH 7.2) ~0.1 mg/mL[2]
Water < 0.1 µg/mL

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 968.32 g/mol )

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 103.3 µL of anhydrous DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Brief sonication in a water bath may be used to aid dissolution if necessary.

  • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol for Diluting this compound in Cell Culture Media

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Preparation of an Intermediate Dilution (e.g., 100 µM):

    • In a sterile tube, add 990 µL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM stock solution to the medium.

    • Gently mix by inverting the tube or by gentle vortexing. This results in a 100 µM intermediate solution with 1% DMSO.

  • Preparation of Final Working Concentrations (e.g., 100 nM):

    • For a final concentration of 100 nM in 1 mL of media, add 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed complete cell culture medium.

    • The final DMSO concentration will be 0.001%.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cell cultures.

Note: The concentrations for the intermediate and final dilutions should be adjusted based on the required experimental concentrations. The key is to minimize the shock of a large solvent polarity change.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_stock Stock Solution Preparation cluster_dilution Dilution for Cell Culture weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock in 100% DMSO dissolve->stock intermediate Prepare Intermediate Dilution (e.g., 100 µM in Media + 1% DMSO) stock->intermediate prewarm Pre-warm Culture Media (37°C) prewarm->intermediate final Prepare Final Working Dilution in Pre-warmed Media intermediate->final inspect Visually Inspect for Precipitation final->inspect add_to_cells Add to Cell Culture inspect->add_to_cells Clear troubleshoot Troubleshooting Required inspect->troubleshoot Precipitate

Caption: Workflow for preparing this compound solutions for in vitro assays.

Paclitaxel-Induced Apoptosis Signaling Pathway

G cluster_cell Cellular Environment cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation paclitaxel Paclitaxel microtubules Microtubules paclitaxel->microtubules Stabilizes pi3k PI3K microtubules->pi3k Inhibits ras Ras microtubules->ras Activates akt AKT pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk bax Bax (Pro-apoptotic) erk->bax Activates bcl2->bax Inhibits caspases Caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathways involved in paclitaxel-induced apoptosis.

References

Optimizing TBDMS Ether Cleavage from Paclitaxel: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of complex molecule synthesis. The tert-butyldimethylsilyl (TBDMS) ether is a frequently employed protecting group for hydroxyl functionalities due to its stability and selective removal. However, when working with a molecule as intricate and sensitive as paclitaxel (B517696), the deprotection step can present significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of TBDMS ether cleavage from paclitaxel, ensuring optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions on paclitaxel to be protected with a TBDMS group?

The most common hydroxyl group on paclitaxel to be protected with a TBDMS ether is the C2' position of the side chain. This is due to its high reactivity, allowing for selective protection and subsequent modification of other parts of the molecule. The C7 hydroxyl group on the baccatin (B15129273) III core is another position that is often protected with a silyl (B83357) ether, such as a triethylsilyl (TES) group, which has different lability characteristics than TBDMS.

Q2: What are the primary challenges when removing a TBDMS group from paclitaxel?

The main challenges stem from the inherent sensitivity of the paclitaxel molecule. The ester linkages are susceptible to hydrolysis, and the chiral center at C7 is prone to epimerization under basic conditions. Therefore, the choice of deprotection reagent and reaction conditions is critical to avoid degradation of the paclitaxel core and loss of stereochemical integrity.

Q3: Which are the most common reagents for TBDMS deprotection on paclitaxel?

The most frequently used reagents fall into two main categories: fluoride-based reagents and acidic reagents.

  • Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) and hydrogen fluoride-pyridine complex (HF-Pyridine) are widely used. TBAF is highly effective but also basic, which can lead to side reactions. HF-Pyridine is generally considered milder and less basic.

  • Acidic reagents: A solution of acetyl chloride in methanol (B129727), which generates HCl in situ, is a common acidic method. Other acidic conditions can also be employed, but care must be taken to avoid cleavage of other acid-labile groups.

Q4: What are the typical side reactions to watch out for during TBDMS deprotection of paclitaxel?

The primary side reactions of concern are:

  • Epimerization at C7: Under basic conditions, the proton at C7 can be abstracted, leading to a retro-aldol/aldol-type reaction that results in the formation of 7-epi-paclitaxel.

  • Ester Hydrolysis: The ester groups at C2, C4, C10, and the C13 side chain can be hydrolyzed under both acidic and basic conditions, leading to undesired byproducts.[1][2]

  • Rearrangement of the baccatin core: Although less common under mild deprotection conditions, aggressive acidic or basic treatment can lead to rearrangements of the complex ring system.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cleavage of a TBDMS ether from paclitaxel.

Problem Potential Cause Recommended Solution
Low yield of deprotected paclitaxel with significant decomposition The deprotection conditions are too harsh, leading to degradation of the paclitaxel core. This is a common issue with TBAF due to its basicity.[3]1. Buffer the TBAF Reaction: Add a mild acid like acetic acid to the TBAF solution to neutralize any excess basicity. 2. Switch to a Milder Fluoride Reagent: Use HF-Pyridine, which is less basic and generally provides cleaner reactions for sensitive substrates. 3. Employ Acidic Conditions: Consider using a catalytic amount of acetyl chloride in dry methanol at low temperatures (e.g., 0°C).
Incomplete deprotection The reaction time may be insufficient, or the reagent may have lost its activity. The water content in TBAF solutions can also affect its efficacy.[1]1. Extend the Reaction Time: Monitor the reaction closely by TLC or HPLC and allow it to proceed until the starting material is consumed. 2. Use Fresh Reagent: Ensure that the TBAF solution is fresh, as older solutions can absorb moisture and lose activity. 3. Optimize Solvent: Ensure the use of anhydrous solvents, especially with TBAF, as water can interfere with the reaction.
Formation of 7-epi-paclitaxel The reaction conditions are too basic, causing epimerization at the C7 position. This is a known side reaction when using TBAF.1. Avoid Strongly Basic Conditions: Switch from TBAF to a less basic reagent like HF-Pyridine. 2. Use Acidic Deprotection: Acidic methods, such as acetyl chloride in methanol, will not cause C7 epimerization.
Cleavage of other protecting groups The chosen deprotection reagent is not selective for the TBDMS group.1. Select a Milder Reagent: If other silyl ethers (e.g., TES, TIPS) are present, a milder fluoride source or carefully controlled acidic conditions may be necessary for selective TBDMS cleavage. 2. Orthogonal Protection Strategy: In the synthetic design phase, choose protecting groups with distinct labilities to ensure selective removal.
Difficulty in purifying the final product Silyl byproducts and residual deprotection reagents can complicate purification by flash column chromatography.1. Aqueous Workup: A thorough aqueous workup can help remove water-soluble byproducts and residual reagents. A wash with a mild acid (e.g., dilute citric acid) can help remove pyridine (B92270) from HF-Pyridine reactions. 2. Specialized Purification Techniques: For challenging separations, consider techniques like preparative HPLC or specialized solid-phase extraction (SPE) cartridges designed for paclitaxel and its analogs.[4]

Quantitative Data on Deprotection Methods

While exact yields and reaction times can vary depending on the specific substrate and reaction scale, the following table provides a general comparison of common deprotection methods for a 2'-TBDMS paclitaxel derivative.

Deprotection Method Reagent and Conditions Typical Reaction Time Reported Yield Key Considerations
TBAF Deprotection 1M TBAF in THF, room temperature12-24 hours[5]Variable, can be low due to degradation (e.g., ~32% in some sensitive systems)[6]High risk of C7 epimerization and ester hydrolysis. Yields can be improved by buffering with acetic acid.
HF-Pyridine Deprotection HF-Pyridine (70% HF) in pyridine/THF, 0°C to room temperature1-2 hoursGenerally moderate to good (e.g., ~20-50% for related silyl ethers on complex molecules, but can be optimized for higher yields)[7]Milder and less basic than TBAF, reducing the risk of epimerization. Pyridine can be difficult to remove during workup.
Acidic Deprotection Catalytic acetyl chloride in dry methanol, 0°C to room temperature30 minutes - 2 hoursGood to excellentAvoids base-catalyzed side reactions like epimerization. Requires strictly anhydrous conditions to prevent ester hydrolysis.

Experimental Protocols

Protocol 1: Deprotection of 2'-TBDMS Paclitaxel using HF-Pyridine
  • Preparation: Dissolve 2'-O-TBDMS-paclitaxel in a mixture of anhydrous tetrahydrofuran (B95107) (THF) and pyridine (e.g., 1:1 v/v) in a polypropylene (B1209903) flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add hydrogen fluoride-pyridine complex (approximately 70% HF) dropwise to the stirred solution. The amount of HF-Pyridine should be in slight excess relative to the silyl ether.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Workup: Dilute the mixture with ethyl acetate (B1210297) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure paclitaxel.

Protocol 2: Deprotection of 2'-TBDMS Paclitaxel using Acetyl Chloride in Methanol
  • Preparation: Dissolve this compound in anhydrous methanol in a flame-dried flask under an inert atmosphere. Cool the solution to 0°C.

  • Reagent Addition: Slowly add a catalytic amount of acetyl chloride (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is usually complete within 30 minutes to 2 hours.

  • Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows

Deprotection Workflow

Deprotection_Workflow start 2'-TBDMS Paclitaxel reagent_choice Choose Deprotection Method start->reagent_choice hf_pyridine HF-Pyridine in THF/Pyridine reagent_choice->hf_pyridine Mild Conditions tbaaf TBAF in THF (Buffered with Acetic Acid) reagent_choice->tbaaf Stronger Conditions acidic Acetyl Chloride in Methanol reagent_choice->acidic Base-Sensitive Substrate reaction Reaction at 0°C to RT hf_pyridine->reaction tbaaf->reaction acidic->reaction monitoring Monitor by TLC/HPLC reaction->monitoring quench Quench Reaction monitoring->quench Complete workup Aqueous Workup and Extraction quench->workup purification Flash Column Chromatography workup->purification product Paclitaxel purification->product

Caption: General workflow for the deprotection of 2'-TBDMS paclitaxel.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Paclitaxel check_side_products Analyze Crude Mixture by HPLC/LC-MS start->check_side_products epimerization High Levels of 7-epi-paclitaxel? check_side_products->epimerization degradation Multiple Unidentified Degradation Products? epimerization->degradation No use_acidic Switch to Acidic Method (e.g., AcCl/MeOH) epimerization->use_acidic Yes incomplete_rxn Significant Starting Material Remaining? degradation->incomplete_rxn No milder_fluoride Switch to Milder Fluoride Source (e.g., HF-Pyridine) degradation->milder_fluoride Yes extend_time Increase Reaction Time or Use Fresh Reagent incomplete_rxn->extend_time Yes optimize_conditions Re-optimize Conditions: - Lower Temperature - Buffer TBAF milder_fluoride->optimize_conditions Still Low Yield

Caption: Decision-making process for troubleshooting low yields in TBDMS deprotection.

References

Technical Support Center: Stability of 2'-O-TBDMS-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2'-O-TBDMS-Paclitaxel in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the 2'-OH group protected?

A1: this compound is a derivative of paclitaxel (B517696), a potent anti-cancer agent. The hydroxyl group (-OH) at the 2' position of the paclitaxel molecule is protected with a tert-butyldimethylsilyl (TBDMS) ether group. This protection is often necessary during chemical synthesis or modification of other parts of the paclitaxel molecule to prevent unwanted side reactions at the 2'-OH position, which is crucial for its biological activity.

Q2: What are the general storage recommendations for this compound?

A2: Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended:

FormStorage TemperatureDurationAtmosphere
Solid (Powder) -20°CLong-term (up to 3 years)Dry, inert (e.g., Argon)
4°CShort-term (up to 2 years)Dry, inert (e.g., Argon)
In Solution -80°CLong-term (up to 6 months)Anhydrous solvent, inert
-20°CShort-term (up to 1 month)Anhydrous solvent, inert

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound, being a lipophilic molecule, dissolves well in a range of organic solvents. Commonly used solvents include:

For biological experiments, stock solutions are typically prepared in DMSO and then further diluted in aqueous buffers or cell culture media immediately before use.

Q4: What are the primary degradation pathways for this compound in solution?

A4: The two main points of instability in the this compound molecule are the TBDMS protecting group and the paclitaxel core structure itself.

cluster_degradation Degradation of this compound Compound This compound Cleavage Cleavage of TBDMS group (de-silylation) Compound->Cleavage Acidic/Basic conditions Protic solvents Core_Degradation Degradation of Paclitaxel Core Compound->Core_Degradation pH extremes Temperature

Caption: Primary degradation pathways for this compound.

Degradation can occur via:

  • Cleavage of the TBDMS group: This is the most likely degradation pathway under inappropriate solvent or pH conditions, leading to the formation of paclitaxel. The TBDMS group is susceptible to cleavage in the presence of acid or base, and this process can be accelerated by protic solvents (e.g., methanol (B129727), ethanol, water).

  • Degradation of the paclitaxel core: The paclitaxel molecule itself can undergo degradation, primarily through epimerization at the C7 position and hydrolysis of its ester groups, especially under basic conditions.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: Loss of compound activity or unexpected formation of paclitaxel.

Possible Cause Troubleshooting Step
Cleavage of the TBDMS protecting group. This is the most probable cause. The TBDMS silyl (B83357) ether is sensitive to acidic and basic conditions.
Use of protic solvents.Protic solvents like methanol or ethanol can facilitate the hydrolysis of the silyl ether. If possible, use anhydrous aprotic solvents like DMSO or acetonitrile for stock solutions.
Trace amounts of acid or base in the solvent.Ensure high-purity, anhydrous solvents are used. Traces of acid or base can catalyze the cleavage of the TBDMS group.
Inappropriate pH of aqueous buffers for dilution.When diluting into aqueous solutions, use buffers with a neutral to slightly acidic pH (pH 6.5-7.4). Avoid highly acidic or basic buffers.
Extended storage in solution.Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid long-term storage of diluted solutions, especially in aqueous media.

Issue 2: Precipitation of the compound upon dilution in aqueous media.

Possible Cause Troubleshooting Step
Low aqueous solubility. Paclitaxel and its derivatives are highly lipophilic and have poor water solubility.[3]
High concentration of the final solution.Keep the final concentration of this compound in aqueous media as low as possible for your experiment.
Insufficient organic co-solvent.When diluting from a DMSO stock, ensure the final percentage of DMSO is sufficient to maintain solubility, but also compatible with your experimental system (e.g., cell culture). Typically, the final DMSO concentration should be kept below 0.5%.
Precipitation over time.Prepare aqueous dilutions immediately before use. Do not store aqueous solutions of this compound.

Issue 3: Inconsistent experimental results.

Possible Cause Troubleshooting Step
Compound degradation during storage. Improper storage can lead to a gradual decrease in the concentration of the active compound.
Frequent freeze-thaw cycles.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Exposure to moisture.Always use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). Ensure containers are tightly sealed.
Incorrect storage temperature.Store stock solutions at -80°C for long-term stability.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol outlines the steps for preparing a stable stock solution.

cluster_workflow Stock Solution Preparation Workflow Start Start: Weigh this compound Dissolve Dissolve in anhydrous DMSO to desired concentration Start->Dissolve Vortex Vortex gently until fully dissolved Dissolve->Vortex Aliquot Aliquot into single-use vials Vortex->Aliquot Store Store at -80°C under inert gas Aliquot->Store End End: Ready for use Store->End

Caption: Workflow for preparing a stable stock solution.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, single-use microcentrifuge tubes or cryovials

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Gently vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • If possible, flush the headspace of each vial with an inert gas before sealing.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound in an Organic Solvent by HPLC

This protocol provides a framework for evaluating the stability of this compound in a chosen organic solvent over time.

  • Objective: To determine the percentage of this compound remaining in a specific solvent at various time points and temperatures.

  • Materials:

    • A freshly prepared stock solution of this compound in the solvent of interest (e.g., DMSO, ethanol, acetonitrile).

    • HPLC system with a UV detector.

    • C18 reverse-phase HPLC column.

    • Mobile phase (e.g., a gradient of acetonitrile and water).

    • Temperature-controlled incubator or water bath.

  • Procedure:

    • Prepare a solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).

    • Divide the solution into several vials for analysis at different time points.

    • Store the vials at the desired temperature(s) (e.g., 4°C, room temperature).

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from one of the vials.

    • Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., 227 nm).

    • Quantify the peak area of this compound. The appearance of a new peak corresponding to paclitaxel would indicate de-silylation.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Data Presentation: The results can be presented in a table format:

Table 1: Illustrative Stability Data of this compound in Different Solvents

SolventTemperatureTime Point% Remaining this compound
Anhydrous DMSO4°C0 h100%
24 h>99%
1 week>98%
Anhydrous DMSORoom Temp.0 h100%
24 h~99%
1 week~95%
EthanolRoom Temp.0 h100%
24 h~90-95% (potential for some de-silylation)
1 weekFurther degradation expected

Note: The data in this table is illustrative and based on the general principles of silyl ether stability. Actual stability will depend on the specific experimental conditions.

References

Preventing degradation of 2'-O-TBDMS-Paclitaxel during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2'-O-TBDMS-Paclitaxel

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2'-O-(tert-Butyldimethylsilyl)-Paclitaxel during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at or below -20°C, protected from light and moisture. The container should be tightly sealed, and it is advisable to store it in a desiccator or with a desiccant to minimize exposure to humidity.

Q2: How should I prepare and store solutions of this compound?

Solutions are less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile (B52724) or dichloromethane. Store the solution at -20°C in a tightly sealed vial, and minimize the headspace to reduce condensation. For best results, purge the vial with an inert gas like argon or nitrogen before sealing.

Q3: What are the primary degradation pathways for this compound?

The most common degradation pathway is the cleavage of the 2'-O-TBDMS (tert-Butyldimethylsilyl) ether bond. This hydrolysis reaction is primarily catalyzed by acidic or basic conditions and results in the formation of paclitaxel (B517696) and tert-butyldimethylsilanol. Exposure to moisture, even atmospheric humidity, can facilitate this degradation over time.

Q4: Can I store solutions of this compound in protic solvents like methanol (B129727) or ethanol?

It is strongly advised against storing this compound in protic solvents, especially for extended periods. Alcohols can participate in the cleavage of the silyl (B83357) ether bond, leading to the formation of paclitaxel. If a protic solvent is required for your experiment, prepare the solution immediately before use.

Q5: How can I check the purity of my this compound sample?

The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. The appearance of a peak corresponding to the retention time of a paclitaxel standard is a key indicator of degradation.

Troubleshooting Guide

Problem: My analysis shows a significant paclitaxel impurity in my this compound sample.

This is a common issue resulting from the hydrolysis of the TBDMS protecting group. Follow this guide to identify the potential cause.

start Significant Paclitaxel Impurity Detected storage_solid How was the solid compound stored? start->storage_solid storage_solution Was the compound in solution? storage_solid->storage_solution Properly (Dry, -20°C) cause1 Cause: Improper Solid Storage (Exposure to moisture/high temp) storage_solid->cause1 Improperly (e.g., Room Temp, humid) solvent_type What solvent was used? storage_solution->solvent_type Yes cause2 Cause: Extended Solution Storage (Hydrolysis in solution) storage_solution->cause2 No, but stored for >24h cause3 Cause: Protic or Acidic Solvent (Accelerated hydrolysis) solvent_type->cause3 Protic (e.g., Methanol) rec1 Recommendation: Store solid at -20°C in a desiccator. cause1->rec1 rec2 Recommendation: Prepare solutions fresh. If storing, use dry aprotic solvent at -20°C. cause2->rec2 rec3 Recommendation: Use dry, aprotic solvents. Avoid alcohols and aqueous buffers. cause3->rec3

Caption: Troubleshooting flowchart for paclitaxel impurity.

Quantitative Data Summary

The stability of silyl ethers is highly dependent on the pH of the environment. The following table summarizes the relative hydrolysis rates under different conditions.

ConditionRelative Rate of HydrolysisStability of TBDMS Ether
Acidic (pH < 4) Very FastLow
Neutral (pH 6-8) Very SlowHigh
Basic (pH > 9) Moderate to FastModerate to Low

Note: This data represents the general stability of TBDMS ethers and is applicable to this compound. Actual rates will vary based on solvent, temperature, and specific contaminants.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a given solvent over time using HPLC.

cluster_prep Preparation cluster_storage Storage & Analysis cluster_data Data Evaluation prep_sol 1. Prepare a 1 mg/mL stock solution in the test solvent. aliquot 2. Aliquot into multiple HPLC vials. prep_sol->aliquot t0 3. Analyze one vial immediately (T=0). aliquot->t0 store 4. Store remaining vials under defined conditions (e.g., 4°C). t0->store analyze 5. Analyze vials at set time points (e.g., 24h, 48h, 72h). store->analyze calc 6. Calculate the percentage of This compound remaining. analyze->calc plot 7. Plot % remaining vs. time. calc->plot

Caption: Workflow for a stability study.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve this compound in the desired solvent (e.g., anhydrous acetonitrile) to a final concentration of 1 mg/mL.

  • Aliquotting: Dispense the solution into several HPLC vials, ensuring each vial is tightly capped.

  • Initial Analysis (T=0): Immediately analyze one of the vials using a validated HPLC method to determine the initial purity and peak area of this compound.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 227 nm

  • Storage: Store the remaining vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove a vial from storage and analyze it using the same HPLC method.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. Calculate the percentage remaining and monitor the increase in the peak area of any degradation products, such as paclitaxel.

Technical Support Center: Purification of Silylated Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of silylated paclitaxel (B517696).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of silylated paclitaxel, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Silylated Paclitaxel After Purification

Question Possible Cause Suggested Solution
Why is my final yield of silylated paclitaxel significantly lower than expected after column chromatography? Hydrolysis of the silyl (B83357) ether on silica (B1680970) gel: Standard silica gel can be slightly acidic, leading to the cleavage of the silyl protecting group, especially for more labile silyl ethers like trimethylsilyl (B98337) (TMS).[1]1. Neutralize Silica Gel: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-2% in the eluent), to neutralize acidic sites.[2]2. Use a Different Stationary Phase: Consider using neutral alumina (B75360) or a bonded phase like diol-silica for chromatography.3. Choose a More Stable Silyl Group: If possible, use a bulkier, more stable silyl group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are more resistant to acidic conditions.[1]
Co-elution with impurities: The desired product may not be well-separated from byproducts or starting material, leading to loss during fraction collection.1. Optimize Mobile Phase: Systematically vary the solvent polarity. A common mobile phase for purifying silylated paclitaxel is a gradient of ethyl acetate (B1210297) in hexanes.[3]2. TLC Analysis: Perform thorough TLC analysis with different solvent systems to find the optimal conditions for separation before running the column.[4]
Product Loss During Workup: The silylated paclitaxel may be partially lost during the aqueous wash steps of the reaction workup.1. Minimize Aqueous Contact: Reduce the number and duration of aqueous washes.2. Back-Extraction: Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC After Silylation

Question Possible Cause Suggested Solution
My reaction mixture shows multiple spots on TLC after attempting to monosilylate paclitaxel. What could these be? Incomplete Reaction: The spot with a lower Rf value is likely unreacted paclitaxel.1. Increase Reaction Time: Allow the reaction to stir for a longer period.2. Add More Silylating Agent: Add an additional portion of the silylating agent and base.
Formation of Di- or Tri-silylated Products: Spots with higher Rf values could be paclitaxel species with more than one silyl group attached.1. Use Stoichiometric Amounts: Carefully control the stoichiometry of the silylating agent.2. Lower Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity for the more reactive hydroxyl group (typically the 2'-OH).
Presence of Silylating Agent Byproducts: Excess silylating agent can hydrolyze to form siloxanes, which may appear as spots on the TLC.1. Aqueous Workup: Perform a careful aqueous workup to remove water-soluble byproducts.[5]2. Volatilization: Some silylating agent byproducts are volatile and can be removed under high vacuum.[6]
Hydrolysis on TLC Plate: The silyl ether may be partially hydrolyzing on the acidic silica gel of the TLC plate, showing a spot corresponding to paclitaxel.[2]1. Use Neutralized Plates: Prepare TLC plates with a small amount of triethylamine in the slurry.2. Run TLC Quickly: Develop the TLC plate promptly after spotting.

Issue 3: Difficulty in Removing Silylating Agent and Byproducts

Question Possible Cause Suggested Solution
How can I effectively remove residual TBDMS-Cl and its hydrolysis products from my silylated paclitaxel? Non-polar Nature of Impurities: TBDMS-Cl and its byproducts are relatively non-polar and can co-elute with the desired product.1. Aqueous Workup with Base: A mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) can help to hydrolyze and remove some of the residual silyl chloride.[7]2. Quenching with Methanol (B129727): Before workup, add a small amount of methanol to the reaction mixture to react with any remaining silyl chloride, forming a more polar and easily removable methoxysilane.3. Specialized Workups: For stubborn impurities, a wash with a dilute aqueous solution of a fluoride (B91410) source (e.g., NaF) can help to convert silyl chlorides to more polar silanols.
Co-elution during Chromatography: The impurities have similar polarity to the silylated paclitaxel.1. Optimize Chromatography: Use a long column and a shallow gradient during column chromatography to maximize separation.2. Recrystallization: If the silylated paclitaxel is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of silylated paclitaxel?

A1: The most common impurities include:

  • Unreacted Paclitaxel: Starting material that was not silylated.

  • Over-silylated Paclitaxel: Di- or tri-silylated paclitaxel derivatives, especially if an excess of the silylating agent is used.

  • Related Taxanes: Other taxanes present in the initial paclitaxel sample, such as cephalomannine (B1668392) and 10-deacetylbaccatin III.[8]

  • Silylating Agent and its Byproducts: Excess silylating agent (e.g., TBDMS-Cl) and its hydrolysis products (e.g., TBDMS-O-TBDMS).

  • Base: The base used in the silylation reaction (e.g., imidazole, triethylamine).

Q2: What is a typical mobile phase for purifying 2'-O-TBDMS-paclitaxel by flash column chromatography?

A2: A common mobile phase is a gradient of ethyl acetate in hexanes. The exact gradient will depend on the specific silyl group and the other impurities present. It is recommended to start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

Q3: How can I monitor the progress of the silylation reaction?

A3: Thin-layer chromatography (TLC) is the most common method. A suitable mobile phase for TLC analysis is typically a mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v) or ethyl acetate and hexanes (e.g., 1:1 v/v). The silylated product will have a higher Rf value than the more polar paclitaxel starting material. The spots can be visualized under UV light (254 nm) and/or by staining with a vanillin-sulfuric acid solution.[4]

Q4: My silylated paclitaxel appears to be decomposing on the silica gel column. What can I do?

A4: This is likely due to the acidity of the silica gel. As mentioned in the troubleshooting guide, you can neutralize the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine. Allow the slurry to stand for about an hour, then pack the column. Running the column with an eluent containing a small amount of triethylamine can also help prevent decomposition.[2]

Q5: Is it possible to purify silylated paclitaxel using reversed-phase HPLC?

A5: Yes, reversed-phase HPLC is a powerful technique for the purification of paclitaxel and its derivatives. A common mobile phase for reversed-phase HPLC of paclitaxel is a mixture of acetonitrile (B52724) and water or methanol and water.[9] For the more non-polar silylated paclitaxel, a higher percentage of the organic solvent will be required for elution.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Paclitaxel and its Derivatives

Compound Chromatography Mode Stationary Phase Typical Mobile Phase Purity Achieved Reference
PaclitaxelReversed-Phase HPLCC18Acetonitrile/Water (e.g., 55:45)>99%[4][9]
PaclitaxelNormal-Phase HPLCSilicaMethanol/Dichloromethane (B109758) (e.g., 1.5:98.5)89.5%[10]
Silylated PaclitaxelReversed-Phase HPLCC8 or C18Gradient of Methanol in Water with Ammonium Acetate>95%[11]
10-Deacetylbaccatin IIIReversed-Phase HPLCC18Acetonitrile/Water (e.g., 30:70)90%[4]

Experimental Protocols

Protocol 1: General Procedure for the Purification of this compound by Flash Column Chromatography

  • Reaction Workup:

    • Upon completion of the silylation reaction (as monitored by TLC), quench the reaction by adding a few milliliters of methanol.

    • Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). For sensitive silyl ethers, add 1% triethylamine to the slurry and let it stand for 30 minutes before packing.

    • Pack the column with the silica gel slurry.

  • Chromatography:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing ethyl acetate in hexanes. The exact gradient should be determined by prior TLC analysis.

    • Collect fractions and monitor by TLC to identify those containing the pure silylated paclitaxel.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Silylated_Paclitaxel_Purification_Workflow cluster_reaction Silylation Reaction cluster_workup Reaction Workup cluster_purification Purification cluster_analysis Analysis and Isolation silylation Paclitaxel + Silylating Agent + Base in Anhydrous Solvent quench Quench with Methanol silylation->quench Reaction Complete impurities Potential Impurities: - Unreacted Paclitaxel - Di/Tri-silylated Paclitaxel - Silylating Agent Byproducts - Base silylation->impurities extract Aqueous Extraction (e.g., NaHCO3, H2O, Brine) quench->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) dry->chromatography Crude Product tlc_analysis TLC Analysis of Fractions chromatography->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate final_product Pure Silylated Paclitaxel evaporate->final_product impurities->chromatography Removed During Purification

Caption: Workflow for the purification of silylated paclitaxel.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_multiple_spots Multiple Spots on TLC cluster_solutions Solutions start Problem Encountered During Silylated Paclitaxel Purification hydrolysis Silyl Ether Hydrolysis on Silica start->hydrolysis coelution Co-elution with Impurities start->coelution incomplete_rxn Incomplete Reaction start->incomplete_rxn oversilylation Over-silylation start->oversilylation byproducts Silylating Agent Byproducts start->byproducts neutralize_silica Neutralize Silica Gel hydrolysis->neutralize_silica optimize_mobile_phase Optimize Mobile Phase coelution->optimize_mobile_phase increase_rxn_time Increase Reaction Time/ Reagents incomplete_rxn->increase_rxn_time control_stoichiometry Control Stoichiometry oversilylation->control_stoichiometry aqueous_workup Thorough Aqueous Workup byproducts->aqueous_workup

Caption: Troubleshooting logic for silylated paclitaxel purification.

References

How to confirm complete deprotection of 2'-O-TBDMS-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 2'-O-TBDMS-Paclitaxel to yield Paclitaxel.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the complete deprotection of this compound?

A1: The completion of the deprotection reaction is typically monitored by chromatographic and spectrometric techniques. The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These methods distinguish between the starting material (this compound) and the product (Paclitaxel) based on differences in polarity, retention time, and molecular weight.

Q2: How does the TBDMS group affect the analytical properties of Paclitaxel?

A2: The tert-butyldimethylsilyl (TBDMS) group is a nonpolar protective group. Its presence on the 2'-hydroxyl position of Paclitaxel makes the molecule significantly more nonpolar. This difference in polarity is the basis for chromatographic separation.

Q3: What is the expected change in retention time (HPLC) after successful deprotection?

A3: In reverse-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, the more nonpolar this compound will have a longer retention time than the more polar Paclitaxel. Complete deprotection is indicated by the disappearance of the peak corresponding to the starting material and the appearance of a single peak at the retention time of a Paclitaxel standard.

Q4: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?

A4: TLC provides a quick and straightforward way to monitor the progress of the reaction. On a normal-phase silica (B1680970) gel plate, the less polar this compound will travel further up the plate, resulting in a higher Retardation factor (Rf) value compared to the more polar Paclitaxel. As the reaction proceeds, the spot corresponding to the starting material will diminish, and the spot for Paclitaxel will intensify. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What is the expected mass difference between this compound and Paclitaxel in Mass Spectrometry?

A5: Mass spectrometry provides definitive evidence of deprotection by confirming the molecular weight of the product. The molecular weight of Paclitaxel is approximately 853.9 g/mol .[1] The TBDMS group adds about 114.2 g/mol . Therefore, the expected molecular weight of this compound is approximately 968.1 g/mol . Successful deprotection is confirmed by the disappearance of the ion corresponding to the protected compound and the appearance of the ion for Paclitaxel (e.g., [M+H]⁺ at m/z 854.4 or [M+Na]⁺ at m/z 876.4).[1][2]

Troubleshooting Guide: Incomplete Deprotection

This section addresses common issues encountered during the deprotection of this compound.

Problem: The reaction appears incomplete, with both starting material and product visible on TLC or HPLC.

Possible Cause Troubleshooting Steps
Insufficient Reagent Ensure that a sufficient excess of the deprotecting agent (e.g., HF-Pyridine, TBAF) is used. For sterically hindered substrates, a larger excess may be necessary.
Suboptimal Reaction Time Monitor the reaction at regular intervals (e.g., every 30-60 minutes) by TLC or HPLC to determine the optimal reaction time. Some deprotection reactions may require several hours for completion.
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gently warming the reaction mixture. However, be cautious of potential side reactions at elevated temperatures.
Presence of Water Fluoride-based deprotecting agents like TBAF are highly sensitive to moisture. Ensure that all solvents and reagents are anhydrous.[3]
Poor Solubility The substrate may not be fully dissolved in the reaction solvent. Consider using a co-solvent to improve solubility.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the deprotection of this compound. Optimization may be required based on the specific instrumentation and reaction mixture.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A mixture of acetonitrile (B52724) and water is commonly used. A typical starting gradient could be 50:50 (v/v) acetonitrile:water, ramping to a higher acetonitrile concentration.[5]
Flow Rate 1.0 mL/min
Detection UV at 227 nm or 230 nm[4]
Injection Volume 20 µL
Expected Elution Order 1. Paclitaxel2. This compound
Mass Spectrometry (MS)
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), positive ion mode
Scan Range m/z 200-1200
Expected m/z for Paclitaxel [M+H]⁺ ≈ 854.4, [M+Na]⁺ ≈ 876.4[1][2]
Expected m/z for this compound [M+H]⁺ ≈ 968.1, [M+Na]⁺ ≈ 990.1
Thin Layer Chromatography (TLC)
Parameter Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase A mixture of a nonpolar and a moderately polar solvent, such as hexane (B92381) and ethyl acetate. The exact ratio should be optimized to achieve good separation (e.g., Hexane:Ethyl Acetate 1:1).
Visualization UV light (254 nm) and/or staining with an appropriate agent (e.g., ceric ammonium (B1175870) molybdate).
Expected Rf Values Rf (this compound) > Rf (Paclitaxel)

Visual Workflow and Logic Diagrams

Deprotection_Workflow Experimental Workflow for Deprotection and Analysis cluster_reaction Deprotection Reaction cluster_analysis Confirmation of Complete Deprotection start This compound reagent Add Deprotecting Agent (e.g., HF-Pyridine in Acetonitrile) start->reagent reaction Stir at Room Temperature reagent->reaction workup Aqueous Workup and Extraction reaction->workup crude Crude Product workup->crude tlc TLC Analysis crude->tlc hplc HPLC Analysis crude->hplc ms Mass Spectrometry crude->ms complete Deprotection Confirmed tlc->complete Single spot at Paclitaxel Rf incomplete Incomplete Reaction tlc->incomplete Spots for both starting material and product hplc->complete Single peak at Paclitaxel retention time hplc->incomplete Peaks for both starting material and product ms->complete Correct molecular ion for Paclitaxel ms->incomplete Ions for both starting material and product cluster_reaction cluster_reaction incomplete->cluster_reaction Troubleshoot and Re-run

Caption: Workflow for the deprotection of this compound and subsequent analysis to confirm completion.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Deprotection start Incomplete Deprotection Detected check_reagents Check Reagent Stoichiometry and Quality start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature, Solvent) check_reagents->check_conditions Adequate adjust_reagents Increase Reagent Equivalents or Use Fresh Reagent check_reagents->adjust_reagents Inadequate check_water Verify Anhydrous Conditions check_conditions->check_water Optimal adjust_conditions Extend Reaction Time or Gently Warm check_conditions->adjust_conditions Suboptimal ensure_anhydrous Use Anhydrous Solvents and Reagents check_water->ensure_anhydrous Moisture Present rerun Re-run Reaction check_water->rerun Anhydrous adjust_reagents->check_conditions adjust_conditions->check_water ensure_anhydrous->rerun

References

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Activity of the Novel Paclitaxel Analog SB-T-1216

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of the novel paclitaxel (B517696) analog, SB-T-1216, with the widely used chemotherapeutic agent, paclitaxel. The following sections present a summary of their cytotoxic effects, a detailed account of the experimental protocols used for this validation, and a visualization of the underlying cellular mechanisms.

Data Presentation: Comparative Cytotoxicity

The anti-cancer efficacy of SB-T-1216 and paclitaxel was evaluated against both drug-sensitive (MDA-MB-435) and drug-resistant (NCI/ADR-RES) human breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

CompoundCell LineIC50 (nM)
Paclitaxel MDA-MB-435 (drug-sensitive)1.0[1][2]
NCI/ADR-RES (drug-resistant)300.0[1][2]
SB-T-1216 MDA-MB-435 (drug-sensitive)0.6[1][2]
NCI/ADR-RES (drug-resistant)1.8[1][2]

Table 1: Comparative IC50 values of Paclitaxel and SB-T-1216 in drug-sensitive and drug-resistant breast cancer cell lines.

The data clearly indicates that SB-T-1216 exhibits superior cytotoxicity compared to paclitaxel in both cell lines. Notably, SB-T-1216 is significantly more effective against the drug-resistant NCI/ADR-RES cell line, suggesting its potential to overcome mechanisms of paclitaxel resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments performed to validate the anti-cancer activity of SB-T-1216 and paclitaxel.

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of paclitaxel or SB-T-1216 and incubated for a specified period (e.g., 96 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Fixation and Permeabilization: Cells are fixed with a cross-linking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

  • TdT Labeling: The cells are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT adds these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If a hapten-labeled nucleotide is used, a secondary detection step with an anti-hapten antibody conjugated to a fluorescent dye or an enzyme (like HRP for colorimetric detection) is performed.

  • Microscopy or Flow Cytometry: The labeled cells are then visualized using fluorescence microscopy or quantified using flow cytometry.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.

  • Cell Lysis: Treated and untreated cells are lysed to release their intracellular contents, including caspases.

  • Substrate Addition: A specific substrate for caspase-3 and -7, typically a peptide sequence (DEVD) conjugated to a reporter molecule (e.g., a fluorophore or a luminophore), is added to the cell lysates.

  • Enzymatic Reaction: Active caspase-3/7 in the lysate cleaves the substrate, releasing the reporter molecule.

  • Signal Detection: The resulting fluorescent or luminescent signal is measured using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, which also permeabilizes the cell membrane.

  • RNase Treatment: The cells are treated with RNase A to degrade RNA, ensuring that the fluorescent dye specifically binds to DNA.

  • Propidium (B1200493) Iodide (PI) Staining: The fixed cells are stained with a solution containing propidium iodide, a fluorescent intercalating agent that binds to DNA.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 In Vitro Evaluation A Cancer Cell Lines (Sensitive & Resistant) B Compound Treatment (Paclitaxel vs. Novel Analog) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., TUNEL, Caspase Activity) B->D E Cell Cycle Analysis (e.g., PI Staining) B->E F Data Analysis & Comparison C->F D->F E->F

Experimental workflow for validating anti-cancer activity.

G cluster_0 Paclitaxel-Induced Signaling cluster_1 SB-T-1216-Induced Signaling Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation SBT1216 SB-T-1216 Microtubules2 Microtubule Stabilization SBT1216->Microtubules2 No_G2M_Arrest Cell Death without G2/M Arrest Microtubules2->No_G2M_Arrest Apoptosis2 Apoptosis No_G2M_Arrest->Apoptosis2 Caspase_Activation2 Caspase Activation Apoptosis2->Caspase_Activation2

Comparative signaling pathways of Paclitaxel and SB-T-1216.

Discussion and Conclusion

The novel paclitaxel analog SB-T-1216 demonstrates a significant improvement in anti-cancer activity over paclitaxel, particularly in a drug-resistant breast cancer cell line.[1][2] Both compounds induce apoptosis through the activation of caspases and promote the formation of microtubule bundles.[1] A key distinction in their mechanism of action is the effect on the cell cycle. Paclitaxel-induced cell death is associated with an accumulation of cells in the G2/M phase.[1] In contrast, SB-T-1216 appears to induce cell death without causing this G2/M arrest, instead leading to a decrease in the G1 population and an increase in hypodiploid cells.[1] This differential effect on the cell cycle may contribute to the enhanced potency of SB-T-1216, especially in overcoming drug resistance. Further investigation into the specific signaling cascades modulated by SB-T-1216 is warranted to fully elucidate its mechanism of action and to guide its future clinical development.

References

A Comparative Guide to 2'-O-TBDMS-Paclitaxel and Other 2'-Protected Paclitaxel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules like paclitaxel (B517696). The 2'-hydroxyl group of paclitaxel is a key position for modification, influencing the drug's solubility, stability, and potential for targeted delivery. Its protection is often a necessary intermediate step in the synthesis of paclitaxel analogs and prodrugs. Among the various protecting groups, silyl (B83357) ethers, particularly the tert-butyldimethylsilyl (TBDMS) ether, are frequently employed. This guide provides an objective comparison of 2'-O-TBDMS-Paclitaxel with other 2'-protected paclitaxel derivatives, supported by experimental data and detailed protocols.

Performance Comparison: Stability and Biological Activity

The choice of a protecting group for the 2'-hydroxyl position of paclitaxel is a trade-off between stability during synthesis and ease of removal under specific conditions. Silyl ethers are a popular choice due to their tunable stability, which is largely dictated by the steric bulk of the substituents on the silicon atom.

Qualitative Stability of Common Silyl Ether Protecting Groups

The stability of silyl ethers to hydrolysis generally increases with the steric hindrance around the silicon atom. This stability is crucial for preventing premature deprotection during subsequent synthetic steps.

Protecting GroupStructureRelative Stability to Acid HydrolysisRelative Stability to Base Hydrolysis
Trimethylsilyl (TMS)-Si(CH₃)₃Least StableLeast Stable
Triethylsilyl (TES)-Si(CH₂CH₃)₃
tert-Butyldimethylsilyl (TBDMS/TBS) -Si(CH₃)₂(C(CH₃)₃) Intermediate Intermediate
Triisopropylsilyl (TIPS)-Si(CH(CH₃)₂)₃Most Stable
tert-Butyldiphenylsilyl (TBDPS)-Si(Ph)₂(C(CH₃)₃)Most StableIntermediate

This table provides a qualitative comparison based on general organic chemistry principles. The exact stability can vary depending on the specific reaction conditions.

Quantitative Comparison of 2'-O-Silicate Paclitaxel Esters

A study by Hoye et al. (2014) provides valuable quantitative data on the hydrolytic stability and cytotoxicity of a series of 2'-O-silicate esters of paclitaxel. While not a direct comparison of TBDMS, TES, and MOM, this data for trialkoxysilyl ethers offers a strong case study into how modifications at the 2'-position with silyl groups can impact performance.

Table 1: Hydrolytic Stability of 2'-O-Silicate Paclitaxel Derivatives

The hydrolytic stability was determined by monitoring the disappearance of the silicate (B1173343) ester in a buffered aqueous solution. The relative rates of hydrolysis were normalized to the most stable derivative.

DerivativeR Group in -OSi(OR)₃Relative Rate of Hydrolysis (krel)
1a Ethyl>2000
1b n-Octyl160
1c Isopropyl6.2
1d (-)-Menthyl1.0

Data sourced from Hoye, T. R., et al. (2014).[1]

Table 2: In Vitro Cytotoxicity of 2'-O-Silicate Paclitaxel Derivatives

The cytotoxicity of the derivatives was evaluated against the MDA-MB-231 human breast cancer cell line using a microculture tetrazolium (MTT) assay. The IC₅₀ value represents the concentration of the compound that inhibits cell growth by 50%.

CompoundIC₅₀ (nM) against MDA-MB-231 cells
Paclitaxel1.9 ± 0.6
1a (R = Ethyl)2.5 ± 1.1
1b (R = n-Octyl)1.8 ± 0.3
1c (R = Isopropyl)1.8 ± 0.4
1d (R = (-)-Menthyl)11 ± 2

Data sourced from Hoye, T. R., et al. (2014).[1]

The results indicate that the silicate esters with faster hydrolysis rates (e.g., the triethoxy derivative 1a ) exhibit cytotoxicities similar to that of the parent paclitaxel, suggesting they act as effective prodrugs that release the active compound. The more stable derivative 1d showed significantly lower cytotoxicity, likely due to incomplete hydrolysis to paclitaxel within the timeframe of the assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis, deprotection, and evaluation of 2'-protected paclitaxel derivatives.

Protocol 1: Synthesis of 2'-O-tert-Butyldimethylsilyl-Paclitaxel (this compound)

This protocol is a general method for the selective silylation of the 2'-hydroxyl group of paclitaxel.

Materials:

Procedure:

  • Dissolve paclitaxel (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Deprotection of this compound

This protocol describes the removal of the TBDMS protecting group to regenerate the free 2'-hydroxyl group.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask.

  • Add TBAF solution (1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The deprotection is usually complete within 1-2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield paclitaxel.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of paclitaxel derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Paclitaxel derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of the paclitaxel derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a control and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Visualizations

Diagram 1: Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Performance Evaluation paclitaxel Paclitaxel protection 2'-Hydroxyl Protection paclitaxel->protection protecting_reagent Protecting Group Reagent (e.g., TBDMS-Cl) protecting_reagent->protection protected_paclitaxel 2'-Protected Paclitaxel (e.g., this compound) protection->protected_paclitaxel stability_assay Stability Assay (Hydrolysis Study) protected_paclitaxel->stability_assay Assess Stability cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) protected_paclitaxel->cytotoxicity_assay Assess Biological Activity deprotection Deprotection protected_paclitaxel->deprotection regenerated_paclitaxel Regenerated Paclitaxel deprotection->regenerated_paclitaxel

Caption: General workflow for the synthesis and evaluation of 2'-protected paclitaxel derivatives.

Diagram 2: Paclitaxel's Mechanism of Action

G paclitaxel Paclitaxel beta_tubulin β-Tubulin Subunit in Microtubule paclitaxel->beta_tubulin Binds to microtubule_stabilization Microtubule Stabilization paclitaxel->microtubule_stabilization mitotic_spindle_disruption Mitotic Spindle Disruption microtubule_stabilization->mitotic_spindle_disruption mitotic_arrest G2/M Phase Arrest mitotic_spindle_disruption->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis beta_tublin beta_tublin

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

Diagram 3: Logical Relationships in Protecting Group Selection

G cluster_factors Influencing Factors cluster_outcomes Desired Outcomes choice Choice of 2'-Protecting Group stability Chemical Stability choice->stability steric_hindrance Steric Hindrance choice->steric_hindrance deprotection_conditions Deprotection Conditions choice->deprotection_conditions synthesis_yield High Synthesis Yield stability->synthesis_yield prodrug_activity Prodrug Potential stability->prodrug_activity steric_hindrance->synthesis_yield orthogonality Orthogonality to other Protecting Groups deprotection_conditions->orthogonality

Caption: Factors influencing the selection of a 2'-protecting group for paclitaxel.

References

A Comparative Analysis of the Biological Activity of Taxane Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Taxanes, including paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091), are potent microtubule-stabilizing agents that represent a cornerstone of chemotherapy for a variety of cancers.[1][2][3] However, their clinical utility is often hampered by poor water solubility, significant toxic side effects, and the development of multidrug resistance (MDR).[1][4] To address these limitations, extensive research has focused on the development of taxane (B156437) prodrugs. These modified versions of the parent drugs are designed to improve pharmacokinetic properties, enhance tumor targeting, and reduce systemic toxicity.[5][6][7] This guide provides a comparative overview of the biological activity of various taxane prodrugs, supported by experimental data, to aid researchers in the ongoing development of more effective cancer therapeutics.

Overcoming the Limitations of Conventional Taxanes

The primary challenges associated with conventional taxane therapy stem from their inherent hydrophobicity and non-specific cytotoxicity. The poor water solubility necessitates the use of formulation vehicles like Cremophor® EL and polysorbate 80, which can cause hypersensitivity reactions and other adverse effects.[1] Furthermore, taxanes affect all rapidly dividing cells, leading to dose-limiting toxicities such as myelosuppression and neuropathy.[8] The emergence of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), further compromises their therapeutic efficacy.[8][9]

Prodrug strategies aim to mitigate these issues by chemically modifying the taxane molecule. These modifications can enhance water solubility, facilitate targeted delivery to tumor tissues, and design release mechanisms that are activated by the unique tumor microenvironment, such as low pH or specific enzyme overexpression.[5][6]

Comparative Efficacy of Taxane Prodrugs

The development of taxane prodrugs has led to a diverse array of strategies, each with distinct biological activities. These can be broadly categorized into non-targeting and targeting modifications. Non-targeting approaches focus on improving physicochemical properties, while targeting strategies employ moieties that recognize specific features of cancer cells or the tumor microenvironment.[5]

In Vitro Cytotoxicity

The cytotoxic activity of taxane prodrugs is a critical measure of their potential efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cell proliferation. The following table summarizes the in vitro cytotoxicity of selected taxane prodrugs against various cancer cell lines.

Prodrug/FormulationParent DrugCancer Cell LineIC50 (nM)Fold Change vs. Parent DrugReference
Paclitaxel-MCF-7 (Breast)1.8-[5]
C10-Succinate Paclitaxel ProdrugPaclitaxelMCF-7 (Breast)35.7~19.8-fold higher[5]
DHA-Cabazitaxel Nanoparticles (dCTX NPs)CabazitaxelDocetaxel-resistant cervical cancer cellsNot specified, but abrogated P-gp mediated resistance-[8]
Squalenoyl-Paclitaxel NanoassembliesPaclitaxelHT-29 (Colon), KB-31 (Oral)Induces microtubule bundle formation-[5]
pH-sensitive Paclitaxel Prodrug NanoparticlesPaclitaxelKB (Nasopharyngeal), HeLa (Cervical)0.18 µg/mL (KB), 0.9 µg/mL (HeLa)Superior to free paclitaxel in resistant cells[5]
Disulfide-linked Paclitaxel ProdrugsPaclitaxelTumor cells with high glutathioneBetter anticancer activity than free paclitaxel-[5]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Antitumor Efficacy

The ultimate test of a prodrug's potential is its ability to inhibit tumor growth in vivo. Animal models, typically xenografts in mice, are used to evaluate the antitumor efficacy of these compounds.

Prodrug/FormulationParent DrugTumor ModelKey FindingsReference
Docetaxel Prodrug Nanoparticles (Procet 7 & 8)DocetaxelHT-29 Human Colorectal XenograftsTumor growth delay of 213% (Procet 7) and 241% (Procet 8) at MTD, compared to 66% for docetaxel.[10]
DHA-Cabazitaxel Nanoparticles (dCTX NPs)CabazitaxelDocetaxel-resistant Cervical Tumor XenograftAugmented efficacy compared to free docetaxel and cabazitaxel. Dose intensification markedly suppressed tumor growth.[8]
Paclitaxel Palmitate Prodrug Liposomes (PTX-PA-L)PaclitaxelMouse modelTumor concentration of PTX was ~2-fold greater than with Taxol.[11]
DFV-ortataxelOrtataxelTaxane-resistant MCF-7R and MDA-MB-231R XenograftsHigher potency and better efficacy than ortataxel.[9]
Diselenide Bond-Containing Docetaxel Homodimeric Prodrug NanoassembliesDocetaxel4T1 Breast Cancer ModelHigh PEGylation (150% NPs) exhibited the best antitumor effect and lowest intestinal toxicity.[12]

Pharmacokinetic Profile Comparison

A key objective of prodrug design is to improve the pharmacokinetic profile of the parent drug, leading to prolonged circulation time and increased tumor accumulation.

Prodrug/FormulationParent DrugKey Pharmacokinetic ImprovementsReference
Docetaxel Prodrug Nanoparticles (Procet 7 & 8)DocetaxelEnhanced plasma half-life compared to docetaxel.[10]
DHA-Cabazitaxel Nanoparticles (dCTX NPs)CabazitaxelMTD at least 3 times higher than free cabazitaxel in animals.[8]
Paclitaxel Palmitate Prodrug Liposomes (PTX-PA-L)PaclitaxelProlonged circulation time and increased accumulation at the tumor site.[11]
Poly(L-γ-glutamylglutamine)-paclitaxel (PGG-PTX)PaclitaxelLonger half-life and larger AUC compared to free paclitaxel.[13]
d-α-tocopherol polyethylene (B3416737) glycol succinate-based paclitaxel prodrugPaclitaxelIncreased AUC and half-life; 91% more efficient than paclitaxel.[5]

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for taxanes involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][9] Prodrug strategies do not alter this core mechanism but rather enhance the delivery of the active taxane to the tumor cells, thereby amplifying its therapeutic effect.

Taxane_Mechanism_of_Action cluster_0 Cellular Uptake & Activation cluster_1 Microtubule Stabilization cluster_2 Cellular Consequences Taxane_Prodrug Taxane_Prodrug Active_Taxane Active_Taxane Taxane_Prodrug->Active_Taxane Activation (e.g., pH, enzymes) Microtubules Microtubules Active_Taxane->Microtubules Binds to β-tubulin Tubulin_Dimers Tubulin_Dimers Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Stable_Microtubules Stable_Microtubules Microtubules->Stable_Microtubules Stabilization Mitotic_Arrest Mitotic_Arrest Stable_Microtubules->Mitotic_Arrest Disruption of mitotic spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction of cell death

Caption: Mechanism of action of taxane prodrugs.

The workflow for evaluating taxane prodrugs typically involves a multi-step process, from initial chemical synthesis to in vivo efficacy studies.

Experimental_Workflow Prodrug_Synthesis Prodrug Synthesis & Characterization In_Vitro_Studies In Vitro Studies Prodrug_Synthesis->In_Vitro_Studies In_Vivo_Studies In Vivo Studies In_Vitro_Studies->In_Vivo_Studies Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Studies->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) In_Vitro_Studies->Apoptosis_Assay Cellular_Uptake Cellular Uptake Studies In_Vitro_Studies->Cellular_Uptake Pharmacokinetics Pharmacokinetic & Toxicological Analysis In_Vivo_Studies->Pharmacokinetics Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model Efficacy_Evaluation Tumor Growth Inhibition In_Vivo_Studies->Efficacy_Evaluation

Caption: General experimental workflow for taxane prodrug evaluation.

Detailed Experimental Protocols

A standardized approach to experimentation is crucial for the accurate comparison of different prodrugs. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The cells are then treated with various concentrations of the taxane prodrugs, parent taxanes, and a vehicle control.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²).

  • Randomization and Treatment: The mice are randomized into treatment groups (e.g., vehicle control, parent taxane, taxane prodrug at different doses). The drugs are administered via an appropriate route (e.g., intravenous injection).

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group.

Conclusion

Taxane prodrugs represent a promising strategy to enhance the therapeutic index of this important class of anticancer agents. By improving solubility, enabling targeted delivery, and overcoming drug resistance mechanisms, prodrugs have the potential to offer superior efficacy and reduced toxicity compared to their parent compounds. The data presented in this guide highlight the significant progress made in this field. Continued research focusing on novel prodrug designs and a deeper understanding of their in vivo behavior will be crucial for the successful clinical translation of these next-generation taxane therapeutics.

References

Navigating Paclitaxel Resistance: A Comparative Look at Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to chemotherapeutic agents remains a significant hurdle in cancer treatment. Paclitaxel (B517696), a potent microtubule-stabilizing agent, is a cornerstone of therapy for various cancers; however, its efficacy is often limited by acquired resistance. This guide provides a comparative overview of cross-resistance profiles involving paclitaxel and its derivatives, with a special focus on the structural implications of modifications, as seen in 2'-O-TBDMS-Paclitaxel. Due to a lack of direct cross-resistance studies on this compound, this guide leverages the extensive data available for its parent compound, paclitaxel, to infer potential resistance mechanisms and comparative efficacy.

The Significance of the 2'-Hydroxyl Group in Paclitaxel's Activity

This compound is a derivative of paclitaxel where the hydroxyl group at the 2' position is protected by a tert-butyldimethylsilyl (TBDMS) ether group.[1] This modification is crucial because the 2'-hydroxyl group is an absolute requirement for paclitaxel's biological activity.[2][3] It plays a critical role in the drug's interaction with β-tubulin, forming a persistent hydrogen bond that stabilizes the microtubule structure.[2][3] The absence or modification of this group, as in 2'-deoxy-Paclitaxel, leads to a more than 100-fold reduction in affinity for microtubules.[2] Therefore, while this compound may be a useful intermediate in chemical syntheses, its direct cytotoxic activity is expected to be significantly lower than that of paclitaxel.

Comparative Cross-Resistance of Paclitaxel in Cancer Cell Lines

Understanding the patterns of cross-resistance is vital for designing effective sequential or combination chemotherapy regimens. Studies on isogenic drug-resistant breast tumor cell lines have provided valuable insights into how resistance to one agent can confer resistance to others.

Resistant Cell Line Primary Resistance Fold-Resistance to Paclitaxel Fold-Resistance to Docetaxel Fold-Resistance to Doxorubicin (B1662922) Key Resistance Mechanisms
Paclitaxel-ResistantPaclitaxel (≥40-fold)≥40≥404-
Doxorubicin-ResistantDoxorubicin (50-fold)47001460050Higher P-glycoprotein and BCRP levels, strong downregulation of procaspase-9[4]

Data sourced from a study on isogenic drug-resistant breast tumor cell lines[4].

The data clearly indicates that resistance to doxorubicin, an anthracycline, can induce a dramatic cross-resistance to taxanes like paclitaxel and docetaxel.[4] This is often mediated by the overexpression of drug efflux pumps such as P-glycoprotein (P-gp), which can expel a broad range of chemotherapeutic agents from the cancer cell.[4] Conversely, cells that develop resistance to paclitaxel show strong cross-resistance to the closely related taxane (B156437), docetaxel, but significantly less cross-resistance to doxorubicin.[4]

Experimental Protocols

Establishment of Drug-Resistant Cancer Cell Lines

A common method to develop drug-resistant cancer cell lines involves continuous or intermittent exposure to escalating concentrations of the selective drug.

  • Cell Culture: Begin with a drug-sensitive parental cancer cell line (e.g., MCF-7 for breast cancer).

  • Initial Drug Exposure: Treat the cells with the chosen drug (e.g., paclitaxel) at a concentration close to the IC50 (the concentration that inhibits 50% of cell growth).

  • Dose Escalation: Once the cells recover and resume proliferation, gradually increase the drug concentration in a stepwise manner.

  • Maintenance Culture: Maintain the resistant cell line in a culture medium containing the selective drug at the highest tolerated concentration to ensure the stability of the resistant phenotype.

  • Verification of Resistance: Regularly assess the resistance level by comparing the IC50 of the resistant subline to that of the parental cell line using a cytotoxicity assay.

Assessment of Cross-Resistance using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs.

  • Cell Seeding: Seed both the parental (drug-sensitive) and the resistant cancer cell lines into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the drugs being tested for cross-resistance (e.g., paclitaxel, docetaxel, doxorubicin).

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values for each drug in both cell lines. The fold-resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Visualizing Experimental Workflows and Resistance Pathways

Experimental Workflow for Cross-Resistance Studies

experimental_workflow cluster_setup Cell Line Preparation cluster_assay Cytotoxicity and Cross-Resistance Assessment cluster_outcome Outcome start Parental Cancer Cell Line induce_resistance Induce Drug Resistance (e.g., with Paclitaxel) start->induce_resistance seed_cells Seed Parental and Resistant Cells start->seed_cells resistant_line Resistant Cancer Cell Line induce_resistance->resistant_line resistant_line->seed_cells treat_drugs Treat with Paclitaxel, Docetaxel, Doxorubicin seed_cells->treat_drugs mtt_assay Perform MTT Assay treat_drugs->mtt_assay data_analysis Analyze Data (IC50, Fold-Resistance) mtt_assay->data_analysis comparison Compare Cross-Resistance Profiles data_analysis->comparison

Caption: Workflow for assessing cross-resistance in cancer cell lines.

Signaling Pathways in Paclitaxel Resistance

resistance_pathways cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis efflux Increased Drug Efflux (e.g., P-glycoprotein) efflux->paclitaxel Reduces intracellular concentration tubulin_alt Tubulin Alterations (Mutations, Isotype changes) tubulin_alt->microtubules Prevents binding apoptosis_inhibit Inhibition of Apoptosis (e.g., Bcl-2 overexpression) apoptosis_inhibit->apoptosis Blocks cell death

Caption: Key mechanisms of paclitaxel resistance in cancer cells.

References

In Vivo Efficacy of Paclitaxel Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of various paclitaxel (B517696) derivatives and formulations in preclinical xenograft models. The data presented is compiled from publicly available experimental studies to assist researchers in evaluating and selecting promising candidates for further development.

Data Presentation: Comparative Efficacy of Paclitaxel Derivatives

The following tables summarize the quantitative data on the anti-tumor efficacy of different paclitaxel derivatives compared to either the parent compound or other derivatives in various human tumor xenograft models.

Table 1: Paclitaxel vs. Docetaxel (B913) in Ovarian Cancer Xenografts
Xenograft ModelTreatment GroupDose and SchedulePrimary OutcomeResult
HOC22-S (s.c.)Paclitaxel16.6-34.5 mg/kg, i.v., q4d x 3Complete Tumor Regression80-100% of mice[1]
HOC22-S (s.c.)Docetaxel16.6-34.5 mg/kg, i.v., q4d x 3Complete Tumor Regression80-100% of mice[1]
HOC18 (s.c.)Paclitaxel16.6-34.5 mg/kg, i.v., q4d x 3Complete Tumor Regression67% of mice[1]
HOC18 (s.c.)Docetaxel16.6-34.5 mg/kg, i.v., q4d x 3Complete Tumor Regression67% of mice[1]
HOC22 (i.p., early stage)Paclitaxel16.6-34.5 mg/kg, i.v., q4d x 3Cure Rate100% of mice[1]
HOC22 (i.p., early stage)Docetaxel16.6-34.5 mg/kg, i.v., q4d x 3Cure Rate100% of mice[1]
HOC8 (i.p.)Paclitaxel16.6-34.5 mg/kg, i.v., q4d x 3Cure Rate57% of mice[1]
HOC8 (i.p.)Docetaxel16.6-34.5 mg/kg, i.v., q4d x 3Cure Rate57% of mice[1]
Table 2: Nab-paclitaxel vs. Gemcitabine and Docetaxel in Pancreatic Cancer Xenografts
Xenograft ModelTreatment GroupDose and SchedulePrimary OutcomeResult
AsPC-1Gemcitabine50 mg/kg, twice a weekTumor Growth Inhibition48%[2]
AsPC-1Gemcitabine + Docetaxel50 mg/kg + 2 mg/kg, twice a weekTumor Growth Inhibition61%[2]
AsPC-1Gemcitabine + Nab-paclitaxel50 mg/kg + 5 mg/kg, twice a weekTumor Growth Inhibition78%[2]
AsPC-1Control-Median Survival20 days[2]
AsPC-1GemcitabineNot specifiedMedian Survival32 days[2]
AsPC-1DocetaxelNot specifiedMedian Survival33 days[2]
AsPC-1Nab-paclitaxelNot specifiedMedian Survival42 days[2]
Table 3: KoEL-paclitaxel vs. Nab-paclitaxel in Pancreatic Cancer Xenografts
Xenograft ModelTreatment GroupDose and SchedulePrimary OutcomeResult
Human Pancreatic CancerKoEL-paclitaxel10 mg/kg, i.v., weeklyTumor Shrinkage (% of control)28.8%
Human Pancreatic CancerNab-paclitaxel10 mg/kg, i.v., weeklyTumor Shrinkage (% of control)33.6%
Table 4: Lx2-32c vs. Paclitaxel in Paclitaxel-Resistant Breast Cancer Xenografts
Xenograft ModelTreatment GroupDose and SchedulePrimary OutcomeResult
MX-1/Taxol (paclitaxel-resistant)Vehicle-Tumor Growth Inhibition0%[3]
MX-1/Taxol (paclitaxel-resistant)Paclitaxel30 mg/kg, 3 timesTumor Growth Inhibition22.85%[3]
MX-1/Taxol (paclitaxel-resistant)Lx2-32c15 mg/kg, 3 timesTumor Growth Inhibition40.11%[3]
MX-1/Taxol (paclitaxel-resistant)Lx2-32c30 mg/kg, 3 timesTumor Growth Inhibition63.46%[3]
MX-1/Taxol (paclitaxel-resistant)Lx2-32c45 mg/kg, 3 timesTumor Growth Inhibition77.67%[3]

Experimental Protocols

Detailed methodologies for the key comparative experiments cited in the tables above are provided below.

Protocol 1: Comparison of Paclitaxel and Docetaxel in Human Ovarian Carcinoma Xenografts
  • Animal Model: Nude mice.[1]

  • Cell Lines: Human ovarian carcinoma (HOC) cell lines HOC18, HOC22-S, HOC8, and HOC22.[1]

  • Tumor Implantation:

    • For HOC18 and HOC22-S, cells were transplanted subcutaneously (s.c.).[1]

    • For HOC8 and HOC22, cells were transplanted intraperitoneally (i.p.).[1]

  • Treatment Groups:

    • Paclitaxel

    • Docetaxel

    • Cisplatin (as a reference compound)

  • Drug Administration:

    • Paclitaxel and Docetaxel were administered intravenously (i.v.) at a dose range of 16.6-34.5 mg/kg.[1]

    • Dosing was performed once every 4 days for three consecutive doses.[1]

  • Efficacy Evaluation:

    • For s.c. models, tumor regression was evaluated.[1]

    • For i.p. models, cure rate and increase in survival time were assessed.[1]

Protocol 2: Comparison of Nab-paclitaxel, Gemcitabine, and Docetaxel in a Pancreatic Cancer Xenograft Model
  • Animal Model: Murine xenograft models.[2]

  • Cell Line: AsPC-1 human pancreatic cancer cells.[2]

  • Tumor Implantation: Details not specified in the abstract.

  • Treatment Groups:

    • Gemcitabine monotherapy

    • Gemcitabine plus docetaxel

    • Gemcitabine plus nab-paclitaxel

  • Drug Administration:

    • Gemcitabine: 50 mg/kg, administered twice a week.[2]

    • Docetaxel: 2 mg/kg, administered twice a week in combination with gemcitabine.[2]

    • Nab-paclitaxel: 5 mg/kg, administered twice a week in combination with gemcitabine.[2]

  • Efficacy Evaluation:

    • Local tumor growth reduction was measured.[2]

    • Animal survival was monitored.[2]

Protocol 3: Comparison of KoEL-paclitaxel and Nab-paclitaxel in a Pancreatic Cancer Xenograft Model
  • Animal Model: Mouse xenograft model.

  • Cell Line: Human pancreatic cancer cells.

  • Tumor Implantation: Details not specified in the abstract.

  • Treatment Groups:

    • KoEL-paclitaxel

    • Nab-paclitaxel

  • Drug Administration:

    • Both formulations were administered intravenously (i.v.) at a dose of 10 mg/kg on a weekly basis.

  • Efficacy Evaluation:

    • Tumor size was measured and compared to the control group to calculate tumor shrinkage.

Protocol 4: Efficacy of Lx2-32c in a Paclitaxel-Resistant Breast Cancer Xenograft Model
  • Animal Model: Nude mice.[3]

  • Cell Line: MX-1 human breast cancer cells resistant to paclitaxel (MX-1/Taxol).[3]

  • Tumor Implantation: Subcutaneous injection of MX-1/Taxol cells.

  • Treatment Groups:

    • Vehicle control

    • Paclitaxel

    • Lx2-32c (at three different dose levels)

  • Drug Administration:

    • Paclitaxel was administered at a dosage of 30 mg/kg for 3 doses.[3]

    • Lx2-32c was administered at dosages of 15, 30, and 45 mg/kg for 3 doses.[3]

  • Efficacy Evaluation:

    • Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated compared to the vehicle group.[3]

Mandatory Visualization

Signaling Pathway of Paclitaxel-Induced Apoptosis

The primary mechanism of action for paclitaxel and its derivatives is the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Key signaling pathways involved in paclitaxel-induced apoptosis include the phosphorylation of Bcl-2 and the activation of the NF-κB pathway.

Paclitaxel_Signaling Paclitaxel-Induced Apoptosis Signaling Pathway cluster_0 Cellular Entry and Microtubule Binding cluster_1 Cell Cycle Arrest and Apoptotic Signaling Paclitaxel Paclitaxel Derivative Microtubules Microtubules Paclitaxel->Microtubules Binds and stabilizes G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of dynamics JNK JNK Pathway G2M_Arrest->JNK Activates NFkB NF-κB Pathway G2M_Arrest->NFkB Activates Bcl2 Bcl-2 Bcl2_p Phosphorylated Bcl-2 (Inactive) Bcl2->Bcl2_p Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bcl2_p->Apoptosis Promotes JNK->Bcl2 Phosphorylates NFkB->Apoptosis Promotes

Caption: Paclitaxel derivatives stabilize microtubules, leading to G2/M arrest and apoptosis.

General Experimental Workflow for In Vivo Xenograft Studies

The following diagram illustrates a typical workflow for comparing the efficacy of paclitaxel derivatives in a xenograft model.

Xenograft_Workflow Comparative Xenograft Study Workflow cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Endpoint Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model 2. Immunodeficient Mouse Model Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (e.g., i.v., i.p.) Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint (e.g., tumor size, time) Monitoring->Endpoint Data_Analysis 9. Data Collection and Statistical Analysis Endpoint->Data_Analysis Results 10. Comparative Efficacy Results Data_Analysis->Results

Caption: Workflow for in vivo comparison of paclitaxel derivatives in xenograft models.

References

A Head-to-Head Comparison of Taxane Synthesis Routes: From Total Synthesis to Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complex diterpenoid natural product, paclitaxel (B517696) (Taxol®), and its semi-synthetic analogue, docetaxel (B913) (Taxotere®), are indispensable chemotherapeutic agents in the treatment of a wide range of cancers. The unique mechanism of action of these taxanes, which involves the stabilization of microtubules and arrest of cell division, has spurred decades of research into their synthesis. The limited availability of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), necessitated the development of alternative, scalable, and economically viable production methods.[1] This guide provides a head-to-head comparison of the major synthetic and biosynthetic routes to taxanes, offering a quantitative analysis of their efficiencies, detailed experimental protocols for key transformations, and visualizations of the strategic workflows.

The Landscape of Taxane (B156437) Synthesis: An Overview

The production of taxanes has evolved significantly, from the early days of relying solely on extraction from yew trees to the sophisticated methods of total synthesis, semi-synthesis, and biotechnology employed today.

  • Total Synthesis: The complete chemical synthesis of paclitaxel from simple, commercially available starting materials. While a monumental achievement in organic chemistry, total synthesis routes are often lengthy, complex, and produce low overall yields, making them generally unsuitable for large-scale commercial production.[2] However, they provide invaluable platforms for the synthesis of novel taxane analogues for drug discovery.

  • Semi-synthesis: This approach utilizes advanced, naturally occurring intermediates, primarily 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively high quantities from the needles of the European yew (Taxus baccata), a renewable resource.[3] The semi-synthesis of paclitaxel and docetaxel from 10-DAB is the most commercially viable and widely used method for their industrial production.[4]

  • Biotechnological Production: This rapidly advancing field encompasses two main strategies:

    • Plant Cell Culture: Suspension cultures of Taxus cells are cultivated in large-scale bioreactors to produce paclitaxel and its precursors.[5] This method offers a sustainable and controlled environment for production, independent of geographical and climatic constraints.

    • Metabolic Engineering: The genes encoding the biosynthetic pathway of taxanes are transferred into microbial hosts, such as Escherichia coli or yeast, to produce key intermediates or even paclitaxel itself. While still under development for complete paclitaxel synthesis, this approach holds immense promise for a cost-effective and highly scalable production platform.[6]

Quantitative Comparison of Taxane Synthesis Routes

The efficiency of a synthetic route is a critical factor for its practical application. The following table summarizes key quantitative data for the different taxane synthesis strategies, providing a basis for their comparison.

MetricTotal Synthesis (Holton)Total Synthesis (Nicolaou)Semi-synthesis from 10-DABPlant Cell Culture (Taxus spp.)Metabolic Engineering (E. coli)
Starting Material Patchoulene oxide[7]Mucic acid derivative[8]10-deacetylbaccatin III[9]Sucrose/plant mediaGlucose/glycerol
Longest Linear Sequence 46 steps[7]40 steps[10]~4-5 steps[11]N/A (Bioprocess)N/A (Bioprocess)
Overall Yield ~0.04%[12]~0.0078%[8]70-81%[9]25-295 mg/L of paclitaxel[1][13]~1 g/L of taxadiene[14]
Purity High (after purification)High (after purification)99.5-99.9%[9]High (after purification)High (after purification)
Scalability LowLowHighModerate to HighPotentially Very High
Commercial Viability NoNoYesYesEmerging

Key Experimental Protocols

This section provides detailed methodologies for key chemical transformations that are central to the synthesis of taxanes.

Protocol 1: Esterification of 7-O-Triethylsilyl (TES) Baccatin (B15129273) III with the Ojima Lactam (Semi-synthesis)

This protocol describes the crucial step of attaching the C-13 side chain to the taxane core, a common transformation in many semi-synthetic routes to paclitaxel.

Materials:

  • 7-O-TES-baccatin III

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima lactam)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of 7-O-TES-baccatin III (1.0 eq) in anhydrous THF is cooled to -40 °C under an inert atmosphere (e.g., argon).

  • A solution of NaHMDS (1.1 eq) in THF is added dropwise to the baccatin III solution, and the mixture is stirred for 30 minutes at -40 °C.

  • A solution of the Ojima lactam (1.2 eq) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm slowly to 0 °C and stirred for 2-3 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the protected paclitaxel derivative.

  • The triethylsilyl protecting groups are subsequently removed using a fluoride (B91410) source (e.g., HF-pyridine or TBAF) to afford paclitaxel.

Protocol 2: Chan Rearrangement in the Holton Total Synthesis

The Chan rearrangement is a key carbon-carbon bond-forming reaction used in the Holton synthesis to construct the C-ring of the taxane skeleton.[15]

Materials:

  • Carbonate ester precursor

  • Lithium tetramethylpiperidide (LTMP)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the carbonate ester precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LTMP (prepared in situ from tetramethylpiperidine (B8510282) and n-butyllithium) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched with a saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting α-hydroxy ester is then carried forward to the next step of the synthesis.

Visualizing the Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the different taxane synthesis routes.

Taxane_Synthesis_Overview cluster_total Total Synthesis cluster_semi Semi-Synthesis cluster_bio Biotechnological Production cluster_pcc Plant Cell Culture cluster_me Metabolic Engineering Start_Total Simple Starting Materials (e.g., Patchoulene Oxide, Mucic Acid) Intermediates_Total Multi-step Synthesis (40-50+ steps) Start_Total->Intermediates_Total Complex Organic Reactions Paclitaxel_Total Paclitaxel Intermediates_Total->Paclitaxel_Total Start_Semi 10-Deacetylbaccatin III (from Yew Needles) Baccatin_III Baccatin III Start_Semi->Baccatin_III Acetylation Paclitaxel_Semi Paclitaxel Baccatin_III->Paclitaxel_Semi Side-chain Attachment (Ojima Lactam) Taxus_Cells Taxus spp. Cells Bioreactor Bioreactor Fermentation Taxus_Cells->Bioreactor Paclitaxel_PCC Paclitaxel Bioreactor->Paclitaxel_PCC Host_Microbe Engineered Microbe (e.g., E. coli) Fermentation Fermentation Host_Microbe->Fermentation Taxane_Precursors Taxane Precursors (e.g., Taxadiene) Fermentation->Taxane_Precursors

Caption: Overview of the major synthetic and biosynthetic routes to paclitaxel.

Total_Synthesis_Comparison Holton Holton Synthesis Starting Material: Patchoulene Oxide Strategy: Linear Key Reaction: Chan Rearrangement Paclitaxel Paclitaxel Holton->Paclitaxel Nicolaou Nicolaou Synthesis Starting Material: Mucic Acid Derivative Strategy: Convergent Key Reactions: Shapiro Reaction, Pinacol Coupling Nicolaou->Paclitaxel Danishefsky Danishefsky Synthesis Starting Material: Wieland-Miescher Ketone Strategy: Convergent Key Reactions: Heck Reaction, Corey-Chaykovsky Reaction Danishefsky->Paclitaxel

Caption: Comparison of key features of prominent total synthesis routes to paclitaxel.

Conclusion: The Future of Taxane Production

While total synthesis remains a vital tool for academic research and the development of novel analogues, the commercial production of paclitaxel and docetaxel is dominated by semi-synthesis from 10-DAB. This approach offers a robust, scalable, and economically favorable route to these life-saving drugs. Concurrently, biotechnological methods, particularly plant cell culture, have emerged as a sustainable and increasingly competitive alternative. The ongoing advancements in metabolic engineering hold the potential to revolutionize taxane production in the future, promising even greater efficiency and cost-effectiveness. The choice of synthesis route will ultimately depend on the specific goals, whether it be the large-scale manufacturing of existing drugs or the exploratory synthesis of next-generation taxane-based therapeutics.

References

A Comparative In Vitro Analysis of Paclitaxel and Its Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the in vitro performance of paclitaxel (B517696) and a selection of its synthetic analogs. By presenting key experimental data, detailed methodologies, and visual representations of cellular mechanisms, this document aims to be an objective resource for oncology researchers and drug development professionals.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of paclitaxel and its analogs is a critical indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) quantifies a compound's potency. The following tables summarize the cytotoxic profiles of paclitaxel and various analogs against a panel of human cancer cell lines. Lower IC50/GI50 values indicate higher cytotoxic potency.

Table 1: Comparative In Vitro Cytotoxicity (IC50/GI50 in nM) of Paclitaxel and Docetaxel

Cell LineCancer TypePaclitaxel (IC50/GI50 nM)Docetaxel (IC50/GI50 nM)
MCF-7Breast Cancer2.5 - 15[1]1.5 - 10[1]
MDA-MB-231Breast Cancer5 - 20[1]2 - 12[1]
SK-BR-3 (HER2+)Breast Cancer~5[2][3]-
T-47D (luminal A)Breast Cancer~10[2][3]-
A549Lung Cancer10 - 50[1]5 - 25[1]
HCT116Colon Cancer8 - 30[1]4 - 15[1]
OVCAR-3Ovarian Cancer4 - 20[1]2 - 10[1]
A2780Ovarian Cancer2.5[4]-
A2780/T (Paclitaxel-Resistant)Ovarian Cancer150.7[4]-

Note: IC50 values can vary based on experimental conditions such as cell density and exposure time.[1]

Table 2: In Vitro Growth Inhibition (GI50 in nM) of Novel Paclitaxel Analogs

AnalogCancer Cell LineGI50 (nM)
Analog A A2780 (Ovarian)1.8[4]
MCF-7 (Breast)3.9[4]
A549 (Lung)3.5[4]
A2780/T (Paclitaxel-Resistant Ovarian)25.3[4]
Analog B A2780 (Ovarian)3.2[4]
MCF-7 (Breast)6.5[4]
A549 (Lung)5.9[4]
A2780/T (Paclitaxel-Resistant Ovarian)98.2[4]
Ortataxel MCF7 (Breast)0.4 - 22[5]
MCF7/R (Resistant Breast)RI: 20*[5]
Analog 23 Various Cancer Cell Lines ≤ 5[6][7]
Analog 27 Various Cancer Cell Lines≤ 5[6][7]
Analog 29 Various Cancer Cell Lines**≤ 5[6][7]

*Resistant Index (RI) compared to paclitaxel. **Including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer cell lines.[7]

Experimental Protocols

The following sections detail the standard methodologies for assessing the cytotoxicity of paclitaxel and its analogs.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, A2780) are maintained in an appropriate culture medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][4] Cells are cultured in a humidified incubator at 37°C with 5% CO2.[1][4]

Cytotoxicity Assays (MTT and MTS)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric assays used to assess cell metabolic activity as an indicator of cell viability.[2][3][4]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.[1][4]

  • Compound Treatment: The following day, cells are treated with a range of concentrations of paclitaxel or its analogs for a specified period, typically 72 hours.[2][3][4]

  • MTT/MTS Addition: After the incubation period, MTT or MTS reagent is added to each well.[2][3][4]

  • Incubation: The plates are incubated for 1 to 4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan (B1609692) crystals by metabolically active cells.[8]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[4][9]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.[4][9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by paclitaxel and a typical experimental workflow for its in vitro analysis.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Overnight Incubation (Adherence) A->B C Treatment with Paclitaxel/Analogs B->C D Incubation (e.g., 72 hours) C->D E MTT/MTS Assay D->E F Absorbance Reading E->F G IC50 Calculation F->G

Caption: A typical experimental workflow for determining the IC50 values of paclitaxel analogs.

G cluster_pathway Paclitaxel-Induced Apoptosis Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway paclitaxel Paclitaxel pi3k PI3K paclitaxel->pi3k Inhibits tak1 TAK1 paclitaxel->tak1 Activates akt Akt pi3k->akt Activates apoptosis Apoptosis akt->apoptosis Inhibits jnk JNK tak1->jnk p38 p38 MAPK tak1->p38 jnk->apoptosis Promotes p38->apoptosis Promotes

References

Comparative Stability of Paclitaxel and its Silyl Ether Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of paclitaxel (B517696) and its derivatives is crucial for the development of effective cancer therapies. This guide provides a comparative analysis of the hydrolytic stability of paclitaxel and its silyl (B83357) ether prodrugs, supported by experimental data and detailed protocols.

Paclitaxel, a potent antimitotic agent, is a cornerstone of treatment for various cancers.[1][2] However, its low water solubility presents significant formulation challenges, often requiring emulsifiers that can cause adverse side effects.[1][2] To overcome this, researchers have explored silyl ether derivatives of paclitaxel as prodrugs. These derivatives exhibit increased hydrophobicity, which can be advantageous for creating more stable nanoparticle formulations.[2][3] The therapeutic efficacy of these prodrugs hinges on their stability and their ability to release the active paclitaxel molecule under physiological conditions. This guide delves into the comparative stability of paclitaxel and its silyl ether derivatives.

Hydrolytic Stability of Paclitaxel Silyl Ethers

The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom.[4] Generally, increased steric hindrance leads to greater resistance to cleavage.[4] Studies on silicate (B1173343) esters of paclitaxel have demonstrated that the rate of hydrolysis can be controlled by the choice of the alkyl group attached to the silicon.[1][2]

The hydrolytic lability of these derivatives is a critical factor. A prodrug that is too stable may not release the active drug at a therapeutically effective rate, while one that is too labile might not reach the target site.[4] The following table summarizes the relative rates of hydrolysis for various paclitaxel-silicate derivatives.

Table 1: Relative Rates of Hydrolysis of Paclitaxel (PTX) Silicates

CompoundDerivativeRelative Rate of Hydrolysis (krel)a
1a 2'-O-[(Triethoxy)silyl]paclitaxel140
1b 2'-O-[(Tri-n-octyloxy)silyl]paclitaxel6.5
1c 2'-O-[(Triisopropoxy)silyl]paclitaxel2.1
1d 2'-O-[(Trimenthyloxy)silyl]paclitaxel1.0
2a 2',7-O-Bis[(triethoxy)silyl]paclitaxel140 (C2'), 11 (C7)
2b 2',7-O-Bis[(tri-n-octyloxy)silyl]paclitaxel8.7 (C2'), 0.8 (C7)
2c 2',7-O-Bis[(triisopropoxy)silyl]paclitaxel2.4 (C2'), 0.16 (C7)
3a 7-O-[(Triethoxy)silyl]paclitaxel11
3b 7-O-[(Tri-n-octyloxy)silyl]paclitaxel0.8
3c 7-O-[(Triisopropoxy)silyl]paclitaxel0.16

a Relative rates are benchmarked to the PTX-trimenthyloxy derivative (1d), which had the slowest observed hydrolysis rate.[1]

In Vitro Cytotoxicity

The ultimate goal of a paclitaxel prodrug is to maintain or enhance its cytotoxic activity against cancer cells. The following table presents the in vitro cytotoxicity (IC50) of paclitaxel and its silicate derivatives against the MDA-MB-231 breast cancer cell line.

Table 2: Cytotoxicity (IC50) of Paclitaxel (PTX) and PTX-Silicates in MDA-MB-231 Cells

CompoundDerivativeIC50 (nM)b
PTX Paclitaxel1.9
1a 2'-O-[(Triethoxy)silyl]paclitaxel2.5
1b 2'-O-[(Tri-n-octyloxy)silyl]paclitaxel6.4
1c 2'-O-[(Triisopropoxy)silyl]paclitaxel11
1d 2'-O-[(Trimenthyloxy)silyl]paclitaxel>1000
2a 2',7-O-Bis[(triethoxy)silyl]paclitaxel2.6
2b 2',7-O-Bis[(tri-n-octyloxy)silyl]paclitaxel14
2c 2',7-O-Bis[(triisopropoxy)silyl]paclitaxel23
3a 7-O-[(Triethoxy)silyl]paclitaxel3.5
3b 7-O-[(Tri-n-octyloxy)silyl]paclitaxel26
3c 7-O-[(Triisopropoxy)silyl]paclitaxel71

b Cell viability was measured after 72 hours of exposure.[1]

Experimental Protocols

Synthesis of 2'-O-[(Triethoxy)silyl]paclitaxel (1a)
  • Paclitaxel (55.3 mg, 0.0648 mmol) is dissolved in dry tetrahydrofuran (B95107) (THF) (1.0 mL) in an oven-dried culture tube equipped with a magnetic stir bar.[1]

  • Triethylamine (20 μL, 0.130 mmol) is added to the solution.[1]

  • Triethoxychlorosilane (25 μL, 0.127 mmol) is then added, resulting in the immediate formation of a white precipitate.[1]

  • The culture tube is sealed and the suspension is stirred for 1 hour at room temperature.[1]

Hydrolytic Stability Assay
  • Each silicate derivative is dissolved in a solution of acetone-d6/D2O/CF3CO2H (90:9:1 volume ratio) to a concentration of approximately 0.01 M.[1]

  • The solutions are maintained at approximately 22 °C.[1]

  • The progress of the hydrolysis reaction is monitored periodically and continuously by 1H NMR spectroscopy.[1] The change in intensity of the chemical shifts of specific protons (H2′, H3′, H7, and/or the OCH resonances in the R groups) is monitored as the silicates are cleaved to release paclitaxel.[2]

In Vitro Cytotoxicity Assay
  • MDA-MB-231 breast cancer cells are used to assess cytotoxicity.[1]

  • Cells are exposed to various concentrations of paclitaxel and its silicate derivatives.

  • Cell viability is measured after 72 hours of incubation.[1]

  • The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are calculated.[1]

Visualizing the Prodrug Strategy and Workflow

To better illustrate the concepts discussed, the following diagrams visualize the prodrug conversion process and the experimental workflow for stability analysis.

G cluster_0 Prodrug Conversion Paclitaxel-Silyl_Ether Paclitaxel Silyl Ether (Prodrug) Paclitaxel Active Paclitaxel Paclitaxel-Silyl_Ether->Paclitaxel Hydrolysis Silicic_Acid Silicic Acid (Byproduct) Paclitaxel-Silyl_Ether->Silicic_Acid Hydrolysis

Caption: Prodrug strategy for paclitaxel silyl ethers.

G cluster_1 Experimental Workflow for Stability Analysis Preparation Prepare Solutions of Paclitaxel Silyl Ethers Incubation Incubate at Controlled Temperature (22°C) Preparation->Incubation Monitoring Monitor Hydrolysis by 1H NMR Spectroscopy Incubation->Monitoring Data_Analysis Analyze Spectral Data to Determine Rate of Hydrolysis Monitoring->Data_Analysis

Caption: Workflow for hydrolytic stability analysis.

Paclitaxel's Mechanism of Action

Paclitaxel exerts its anticancer effects by interfering with the normal function of microtubules during cell division.

G cluster_2 Paclitaxel Signaling Pathway Paclitaxel_Entry Paclitaxel Enters Cell Microtubule_Binding Binds to β-tubulin subunit of microtubules Paclitaxel_Entry->Microtubule_Binding Stabilization Promotes microtubule assembly and stabilizes them Microtubule_Binding->Stabilization Disruption Disrupts dynamic instability of microtubules Stabilization->Disruption Cell_Cycle_Arrest Cell Cycle Arrest at G2/M Phase Disruption->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of paclitaxel.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 2'-O-TBDMS-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and preventing environmental contamination. 2'-O-TBDMS-Paclitaxel, a derivative of the potent anticancer drug Paclitaxel, is classified as a cytotoxic agent.[1][2] Due to its potential to inhibit or prevent cell function, it requires stringent disposal protocols.[1] Adherence to these procedures is not only a matter of best practice but also a legal requirement under hazardous waste regulations.[3]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, double nitrile gloves, a lab coat, and safety goggles.[4] All handling of the compound should ideally be performed within a containment area, such as a chemical fume hood, over absorbent pads to contain any potential spills.[4]

Waste Segregation and Collection: A Critical First Step

Proper segregation of waste contaminated with this compound is the foundation of a safe disposal process. All items that have come into contact with the compound are considered cytotoxic waste and must be disposed of accordingly.[1]

Solid Waste:

  • Contaminated Materials: All disposable materials such as gloves, gowns, absorbent pads, and wipes used during the handling or cleanup of this compound must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[5][6] These containers are often color-coded, typically yellow or purple, to signify cytotoxic waste.[2][3][5]

  • Empty Vials: Empty vials that once contained this compound should be treated as contaminated waste and placed in the designated cytotoxic waste container.

  • Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically labeled for chemotherapy or cytotoxic waste.[2][5]

Liquid Waste:

  • Unused Solutions: Unused or partially used solutions of this compound are considered bulk chemotherapy waste and must be collected in a designated, sealed, and rigid container labeled as "Hazardous Chemotherapy Waste."[4][7]

  • Contaminated Solvents: Solvents used to clean equipment or surfaces contaminated with this compound should also be collected as hazardous liquid waste in a compatible, leak-proof container.[6]

The following table summarizes the waste categorization and appropriate containers:

Waste TypeExamplesRecommended Container
Solid Trace Waste Contaminated gloves, gowns, absorbent pads, empty vialsLabeled, leak-proof bags or bins (often yellow or purple)
Sharps Waste Contaminated needles, syringes, scalpelsPuncture-resistant sharps container labeled for cytotoxic waste
Bulk Liquid Waste Unused or expired this compound solutionsSealed, rigid, and labeled hazardous waste container
Contaminated Liquid Waste Solvents from cleaning, rinse solutionsLabeled, leak-proof, and chemically compatible container

Storage and Final Disposal

Once collected and properly containerized, the hazardous waste must be stored in a designated and secure satellite accumulation area, away from incompatible materials, until it can be collected for final disposal.[6] The ultimate and required method for the disposal of cytotoxic waste, including this compound, is high-temperature incineration.[3][7][8] This process ensures the complete destruction of the hazardous compound.[8] It is imperative to arrange for waste pickup and disposal through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]

Spill Management

In the event of a spill, the area should be immediately secured and ventilated.[6] A spill kit containing absorbent materials, neutralizers, and appropriate PPE should be readily available.[7] All materials used in the cleanup process must be disposed of as cytotoxic waste.[4][7]

Below is a diagram illustrating the proper disposal workflow for this compound.

Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Interim Storage cluster_3 Final Disposal Handling_Compound Handling this compound (with appropriate PPE in a fume hood) Solid_Waste Solid Waste (Gloves, Gowns, Vials) Handling_Compound->Solid_Waste Sharps_Waste Sharps Waste (Needles, Syringes) Handling_Compound->Sharps_Waste Liquid_Waste Liquid Waste (Unused Solutions, Solvents) Handling_Compound->Liquid_Waste Solid_Container Yellow/Purple Cytotoxic Waste Bag/Bin Solid_Waste->Solid_Container Sharps_Container Cytotoxic Sharps Container Sharps_Waste->Sharps_Container Liquid_Container Sealed Hazardous Waste Container Liquid_Waste->Liquid_Container Storage Designated Satellite Accumulation Area Solid_Container->Storage Sharps_Container->Storage Liquid_Container->Storage Collection Collection by EHS or Licensed Contractor Storage->Collection Incineration High-Temperature Incineration Collection->Incineration

Caption: Disposal Workflow for this compound

References

Essential Safety and Logistics for Handling 2'-O-TBDMS-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent cytotoxic compounds like 2'-O-TBDMS-Paclitaxel is paramount. As a derivative of Paclitaxel, a well-known antineoplastic agent, this compound should be handled with the same level of caution due to its potential health hazards, including carcinogenicity, mutagenicity, and reproductive toxicity.[1] Adherence to strict safety protocols is crucial to minimize the risk of exposure.

Health Hazards of Paclitaxel and its Derivatives

Paclitaxel and its derivatives are classified as hazardous substances with multiple health risks. It is essential to be aware of these potential effects when handling the compound.[1]

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Mutagenicity: May cause genetic defects.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1][2]

  • Allergic Reaction: May cause an allergic skin reaction.[1]

  • Respiratory Irritation: May cause respiratory irritation or allergy-like symptoms if inhaled.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] There are no established safe exposure levels for cytotoxic drugs, so minimizing contact is of utmost importance.[1][3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecifications and Guidelines
Gloves Double nitrile gloves or other compatible cytotoxic-resistant gloves are required.[1] Gloves tested according to ASTM D6978-05 are preferred for handling chemotherapy drugs.[4] Inspect gloves for any damage before each use. The outer glove should cover the cuff of the lab coat.
Gowns A disposable, back-fastening gown made of a lint-free, low-permeability fabric is required.[5] It should have long sleeves with tight-fitting cuffs.[5]
Eye & Face Protection Chemical safety goggles are mandatory.[1] In situations with a risk of splashes, a full-face shield must be worn in addition to goggles.[1][5]
Respiratory Protection A fit-tested NIOSH-approved N95 or higher respirator is required when handling the powder form of the compound or when there is a risk of generating aerosols.[5] A surgical mask may be sufficient for handling solutions in a biological safety cabinet to prevent contamination of the sterile field.[5]
Shoe Covers Disposable shoe covers should be worn to prevent the spread of contamination.
Hair Covers A disposable cap or hair cover should be used to contain hair.

Experimental Protocols

1. Protocol for Donning PPE

A systematic approach to putting on PPE is crucial to ensure complete protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable, low-permeability gown, ensuring it is securely fastened in the back.[5]

  • Shoe and Hair Covers: Put on disposable shoe and hair covers.

  • Mask/Respirator: Don a fit-tested N95 respirator or a surgical mask, depending on the procedure.[5]

  • Eye Protection: Put on chemical safety goggles and a face shield if there is a splash risk.[1][5]

  • Gloves: Don the first pair of nitrile gloves, tucking the gown cuffs underneath. Don the second pair of gloves, ensuring they go over the cuffs of the gown.[1]

2. Protocol for Handling this compound

All handling of this compound, including weighing and preparing solutions, should be conducted in a designated containment area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.[3]

  • Preparation: Before starting, ensure the work area is clean and decontaminated. Cover the work surface with a disposable, absorbent, plastic-backed liner.[3]

  • Handling: Handle the compound with caution, avoiding direct contact.[6] Use dedicated equipment (spatulas, glassware, etc.) for handling the cytotoxic agent.

  • Solution Preparation: When preparing solutions, work slowly and carefully to avoid splashes or aerosol generation.

  • Transport: When transporting the compound or its solutions, use sealed, leak-proof secondary containers.

3. Protocol for Doffing PPE

The removal of PPE should be done carefully to avoid contaminating yourself and the surrounding area.

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the cytotoxic waste container.

  • Gown and Shoe Covers: Remove the gown and shoe covers in a manner that turns them inside out, containing any potential contamination. Dispose of them in the cytotoxic waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Eye Protection and Mask/Respirator: Remove the face shield, goggles, and mask/respirator.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them in the cytotoxic waste.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste.[3] This includes unused compound, contaminated lab supplies (e.g., pipette tips, tubes, flasks), and all used PPE.

  • Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers specifically for cytotoxic waste.[3]

  • Liquid Waste: Collect liquid waste in a designated, sealed container. Do not pour cytotoxic waste down the drain.

  • Solid Waste: Place all contaminated solid waste in a designated cytotoxic waste bag or container.[3]

  • Sharps: Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container for cytotoxic waste.

  • Final Disposal: Follow your institution's and local regulations for the final disposal of cytotoxic waste.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Put on a full set of appropriate PPE, including a respirator.[7]

  • Containment: Use a cytotoxic spill kit to absorb and contain the spill.[7] For powders, gently cover with damp absorbent material to avoid creating dust.

  • Cleanup: Carefully clean the area, working from the outside of the spill inwards. Place all contaminated materials in the cytotoxic waste container.[7]

  • Decontamination: Decontaminate the spill area according to your institution's procedures. This may involve washing the area with soap and water.[3]

  • Report: Report the spill to your institution's safety officer and complete any necessary documentation.[7]

Diagrams

SafeHandlingWorkflow start Start: Prepare for Handling don_ppe 1. Don Personal Protective Equipment (PPE) start->don_ppe prepare_work_area 2. Prepare Work Area in Containment Hood don_ppe->prepare_work_area handle_compound 3. Handle this compound prepare_work_area->handle_compound decontaminate_work_area 4. Decontaminate Work Area handle_compound->decontaminate_work_area spill Spill Occurs handle_compound->spill doff_ppe 5. Doff PPE decontaminate_work_area->doff_ppe dispose_waste 6. Dispose of Cytotoxic Waste doff_ppe->dispose_waste end End: Procedure Complete dispose_waste->end spill_procedure Follow Spill Management Plan spill->spill_procedure spill_procedure->decontaminate_work_area

Caption: Workflow for Safe Handling of this compound.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Hand Hygiene don2 2. Gown don1->don2 don3 3. Mask/Respirator don2->don3 don4 4. Goggles/Face Shield don3->don4 don5 5. Gloves (Double) don4->don5 doff1 1. Outer Gloves doff2 2. Gown & Shoe Covers doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Hand Hygiene doff5->doff6

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-O-TBDMS-Paclitaxel
Reactant of Route 2
Reactant of Route 2
2'-O-TBDMS-Paclitaxel

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。